1-Trityl-4-ethylimidazole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H22N2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-ethyl-1-tritylimidazole |
InChI |
InChI=1S/C24H22N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3 |
InChI Key |
POCKFVBFLXQANL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 1-Trityl-4-ethylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-Trityl-4-ethylimidazole. Due to the limited availability of direct experimental data for this specific compound, this document compiles and extrapolates information from structurally related molecules, namely 1-Trityl-1H-imidazole-4-carbaldehyde and 1-ethylimidazole. This guide also outlines detailed, generalized experimental protocols for the synthesis, purification, and characterization of N-trityl-imidazole compounds, which can be adapted for this compound. Furthermore, it explores the potential biological significance of imidazole derivatives and presents a representative signaling pathway and a general experimental workflow for the characterization of novel imidazole compounds.
Predicted Physicochemical Properties
The following table summarizes the predicted and estimated physicochemical properties of this compound. These values are derived from data available for structurally similar compounds and should be considered as estimations pending experimental verification.
| Property | Predicted/Estimated Value | Source/Basis of Estimation |
| Molecular Formula | C24H22N2 | Based on the structure of this compound |
| Molecular Weight | 338.45 g/mol | Calculated from the molecular formula |
| Melting Point (°C) | 170-190 | Estimated based on the melting point of 1-Trityl-1H-imidazole-4-carbaldehyde (180-190°C)[1]. The ethyl group might slightly lower the melting point compared to the carbaldehyde group. |
| Boiling Point (°C) | ~500 | Estimated to be similar to the predicted boiling point of 1-Trityl-1H-imidazole-4-carbaldehyde (502.8°C)[1]. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chloroform. | Based on the general solubility of tritylated compounds and related imidazole derivatives. 1-Trityl-4-iodoimidazole is slightly soluble in Chloroform and DMSO. |
| pKa | ~6-7 | The pKa of the imidazole ring is typically in this range. The trityl group may slightly influence this value. |
| LogP | > 4 | The presence of the large, nonpolar trityl group is expected to result in a high logP value, indicating high lipophilicity. The predicted logP for 1-Trityl-1H-imidazole-4-carbaldehyde is 4.6[2]. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure for the N-tritylation of an imidazole derivative, adapted from known methods for similar compounds.
Materials:
-
4-ethylimidazole
-
Trityl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or N,N-Dimethylformamide (DMF))
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethylimidazole (1 equivalent) in the chosen anhydrous solvent.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of trityl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Determination of Physicochemical Properties
The following are general experimental protocols for determining key physicochemical properties.
-
Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
-
Solubility: The solubility can be qualitatively assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, DMSO, chloroform) and observing its dissolution at room temperature. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for determining LogP. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Context and Signaling Pathways
Imidazole derivatives are known to play significant roles in various biological processes and are components of many bioactive molecules, including the amino acid histidine. They can act as ligands for metal ions in enzymes and receptors and are involved in various signaling pathways. While the specific biological activity of this compound is not documented, its imidazole core suggests potential interactions with biological targets.
Imidazole-containing compounds have been shown to modulate intracellular signaling pathways and can induce apoptosis in malignant cells[3]. For instance, some imidazole derivatives have demonstrated anticancer activity[3].
Below is a generalized diagram representing a common signaling pathway where an imidazole-containing molecule might act as an antagonist to a G-protein coupled receptor (GPCR), a common target for imidazole-based drugs.
Caption: Generalized GPCR signaling pathway potentially modulated by an imidazole antagonist.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel imidazole compound like this compound.
Caption: A standard workflow for the synthesis and characterization of a novel imidazole compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound based on available data from related compounds. The provided experimental protocols and workflows offer a practical framework for its synthesis and characterization. Further experimental investigation is necessary to validate the predicted properties and to explore the potential biological activities of this compound. The unique structural features of this compound, combining the versatile imidazole core with a bulky trityl protecting group, make it a compound of interest for further research in medicinal chemistry and drug development.
References
Technical Guide: The Chemistry of the 1-Trityl-4-imidazole Core and a Proposed Route to 1-Trityl-4-ethylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. The strategic protection of one of the imidazole nitrogens is often crucial for selective functionalization of the ring. The trityl (triphenylmethyl) group is a bulky and effective protecting group that directs substitution reactions and can be removed under specific conditions. This technical guide focuses on the synthesis and properties of key 4-substituted 1-Trityl-imidazole derivatives, namely 1-Trityl-1H-imidazole-4-carbaldehyde and ethyl 1-trityl-1H-imidazole-4-carboxylate. These compounds serve as versatile intermediates for the synthesis of a variety of 4-substituted imidazoles, including a proposed pathway to 1-Trityl-4-ethylimidazole.
Physicochemical and Spectroscopic Data of Key Intermediates
The following tables summarize the available quantitative data for the key precursors to this compound.
Table 1: Physicochemical Properties of 1-Trityl-imidazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | C₂₃H₁₈N₂O | 338.41 | 186-189[1] |
| Ethyl 1-trityl-1H-imidazole-4-carboxylate | 53525-60-3 | C₂₅H₂₂N₂O₂ | 382.46 | Not available |
| 1-Trityl-1H-imidazole-4-carboxylic acid | 191103-80-7 | C₂₃H₁₈N₂O₂ | 354.41 | Not available |
Table 2: Spectroscopic Data for 1-Trityl-1H-imidazole-4-carbaldehyde
| Spectroscopy Type | Data |
| ¹H NMR | Data not explicitly available in search results. |
| ¹³C NMR | Data not explicitly available in search results. |
| Infrared (IR) | Available through databases, specific peak data not in snippets.[2] |
| Mass Spectrometry (MS) | Available through databases, specific m/z data not in snippets.[2] |
Experimental Protocols
Synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate
The synthesis of ethyl 1-trityl-1H-imidazole-4-carboxylate is a crucial first step, involving the protection of the imidazole nitrogen of a commercially available starting material.
Reaction: Imidazole-4-carboxylic acid ethyl ester + Triphenylchloromethane → Ethyl 1-trityl-1H-imidazole-4-carboxylate
Experimental Procedure (adapted from patent literature): [3]
-
To a 2L four-necked flask equipped with a mechanical stirrer and thermometer, add 100 g (0.714 mol) of imidazole-4-carboxylic acid ethyl ester and 1.4 L of dichloromethane.
-
Stir the mixture to form a suspension.
-
Add 219 g (0.787 mol) of triphenylchloromethane and 79.4 g (0.787 mol) of triethylamine.
-
Slowly warm the reaction mixture to between 25 °C and 30 °C, at which point the mixture should become clear.
-
Continue stirring for 20 hours.
-
Add 200 mL of water and stir for 30 minutes.
-
Allow the layers to separate and collect the lower organic phase.
-
Extract the aqueous phase with 100 mL of dichloromethane.
-
Combine the organic phases and wash with 200 mL of water.
-
Concentrate the organic phase under reduced pressure to yield a pale yellow oily liquid.
-
Add 500 mL of diethyl ether with stirring to precipitate a white solid.
-
Collect the solid by suction filtration and dry to yield ethyl 1-triphenylmethyl-1H-imidazole-4-carboxylate.
Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde
The synthesis of the aldehyde precursor can be achieved through various methods. One common approach involves the formylation of 1-tritylimidazole.
(Detailed experimental protocols for the synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde were not explicitly available in the provided search results, but it is a commercially available compound.)
Proposed Synthetic Pathway to this compound
Two plausible synthetic routes from the key intermediates are proposed below.
Route A: Reduction of 1-Trityl-1H-imidazole-4-carbaldehyde
The direct reduction of the aldehyde group to a methylene group is a straightforward approach.
Reaction: 1-Trityl-1H-imidazole-4-carbaldehyde → this compound
Methodology: Wolff-Kishner Reduction [4][5]
The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones under basic conditions.
Experimental Protocol (General Procedure):
-
To a solution of 1-Trityl-1H-imidazole-4-carbaldehyde in a high-boiling solvent such as diethylene glycol, add hydrazine monohydrate.
-
Add a strong base, such as potassium hydroxide.
-
Heat the mixture to facilitate the formation of the hydrazone intermediate and subsequent reduction, with the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture and quench with an aqueous acid solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography.
Route B: From Ethyl 1-trityl-1H-imidazole-4-carboxylate
This multi-step route involves the reduction of the ester to an alcohol, followed by conversion to a halide and subsequent reduction.
Step 1: Reduction of the Ester to an Alcohol
Reaction: Ethyl 1-trityl-1H-imidazole-4-carboxylate → (1-Trityl-1H-imidazol-4-yl)methanol
Methodology: Lithium Aluminum Hydride (LiAlH₄) Reduction [6][7]
LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.
Experimental Protocol (General Procedure):
-
In a dry flask under an inert atmosphere, suspend LiAlH₄ in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of ethyl 1-trityl-1H-imidazole-4-carboxylate in the same dry solvent.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Carefully quench the reaction by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.
-
Filter the resulting precipitate and wash with the ethereal solvent.
-
Combine the filtrate and washings, dry over an anhydrous salt, and concentrate under reduced pressure to yield the alcohol.
Step 2: Conversion of the Alcohol to a Halide
Reaction: (1-Trityl-1H-imidazol-4-yl)methanol → 4-(Chloromethyl)-1-trityl-1H-imidazole
Methodology: Thionyl Chloride (SOCl₂) Halogenation
Experimental Protocol (General Procedure):
-
Dissolve the alcohol from the previous step in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate to yield the chloride.
Step 3: Reduction of the Halide to the Ethyl Group
Reaction: 4-(Chloromethyl)-1-trityl-1H-imidazole → this compound
Methodology: Lithium Aluminum Hydride (LiAlH₄) Reduction
Experimental Protocol (General Procedure):
-
Follow a similar procedure as the ester reduction, using LiAlH₄ in a dry ethereal solvent to reduce the alkyl halide to the corresponding alkane.
Visualizations
Workflow for the Synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate
Caption: Synthesis of the ester precursor.
Proposed Synthetic Pathways to this compound
References
- 1. 1-Trityl-1H-imidazole-4-carboxaldehyde, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 2. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Structure Elucidation of 1-Trityl-4-ethylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Trityl-4-ethylimidazole. This document outlines the synthesis, spectroscopic characterization, and the logical workflow for confirming the chemical structure of this N-substituted imidazole derivative.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds that are integral to many biological processes and pharmaceutical agents. The strategic substitution on the imidazole ring allows for the modulation of their physicochemical and biological properties. The introduction of a bulky trityl (triphenylmethyl) group at the N-1 position and an ethyl group at the C-4 position yields this compound, a compound with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is a critical first step in any of these applications. This guide details the analytical techniques and data required for such confirmation.
Synthesis Pathway
The synthesis of this compound can be achieved through the N-alkylation of 4-ethylimidazole with trityl chloride. This reaction typically proceeds in the presence of a base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the trityl chloride.
Caption: General synthesis scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-ethylimidazole, trityl chloride, triethylamine (or a similar non-nucleophilic base), and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 4-ethylimidazole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
In a separate flask, dissolve an equimolar amount of trityl chloride in the same solvent.
-
Slowly add the trityl chloride solution to the 4-ethylimidazole solution at room temperature with continuous stirring.
-
Allow the reaction to proceed for several hours (monitoring by Thin Layer Chromatography is recommended).
-
Upon completion, the reaction mixture is typically washed with water to remove the triethylamine hydrochloride salt.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are summarized below.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Trityl-H (aromatic) | 7.10 - 7.50 | Multiplet | 15H |
| Imidazole-H (C2-H) | ~7.60 | Singlet | 1H |
| Imidazole-H (C5-H) | ~6.90 | Singlet | 1H |
| Ethyl-CH₂ | ~2.60 | Quartet | 2H |
| Ethyl-CH₃ | ~1.20 | Triplet | 3H |
¹³C NMR Spectroscopy
Carbon NMR indicates the number of different carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Trityl-C (quaternary) | ~75 |
| Trityl-C (aromatic ipso) | ~143 |
| Trityl-C (aromatic ortho, meta, para) | 127 - 130 |
| Imidazole-C2 | ~137 |
| Imidazole-C4 | ~140 |
| Imidazole-C5 | ~118 |
| Ethyl-CH₂ | ~22 |
| Ethyl-CH₃ | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C-H stretching (aliphatic) | 2850 - 3000 | Medium |
| C=C stretching (aromatic) | 1450 - 1600 | Medium-Strong |
| C=N stretching (imidazole ring) | 1500 - 1650 | Medium |
| C-N stretching | 1300 - 1400 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this compound (C₂₅H₂₄N₂), the expected molecular weight is approximately 352.48 g/mol .
| Ion | Expected m/z | Significance |
| [M]⁺ | ~352.20 | Molecular Ion |
| [M - C(C₆H₅)₃]⁺ | ~243.09 | Loss of the trityl group (characteristic fragment) |
| [C(C₆H₅)₃]⁺ | ~243.12 | Trityl cation |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a newly synthesized compound follows a logical progression of experiments and data analysis.
The Trityl Group as a Robust Protecting Agent for Imidazole in Complex Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including pharmaceuticals, natural products, and peptides. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a crucial component in molecular recognition and catalysis. However, the acidic N-H proton of the imidazole ring can interfere with many common synthetic transformations. Consequently, the strategic protection and deprotection of this functional group are paramount for the successful synthesis of complex molecules containing an imidazole moiety. Among the various protecting groups available, the triphenylmethyl (trityl) group stands out due to its steric bulk, ease of introduction, and mild, acid-labile removal, offering a high degree of orthogonality with other protecting groups.[1][2] This technical guide provides a comprehensive overview of the role of the trityl group in imidazole protection, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in its effective application.
Core Principles of Trityl Protection
The trityl group (Tr), a triphenylmethyl moiety, is a sterically demanding protecting group. Its large size provides an effective shield for the protected functional group, preventing unwanted side reactions.[3] The key to the trityl group's utility lies in the stability of the trityl cation, which is readily formed under acidic conditions. This stability facilitates the facile removal of the trityl group under mild acidic conditions, leaving other, more robust protecting groups intact.[3]
The electronic nature of the trityl group can be modulated by the addition of electron-donating groups, such as methoxy substituents, on the phenyl rings. This leads to even greater stability of the corresponding cation and, consequently, a greater lability of the protecting group. Common variants include the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups, which can be cleaved under progressively milder acidic conditions.[3]
Quantitative Data on Imidazole Protection
The efficiency of N-tritylation of imidazole is influenced by the choice of base, solvent, and reaction conditions. Below is a summary of reported yields for the synthesis of N-trityl imidazole and its derivatives under various conditions.
| Imidazole Derivative | Tritylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Imidazole | Trityl chloride | Triethylamine | DMF | 0°C to 15°C | 16 h | 95.6% | [4] |
| Imidazole | Trityl chloride | Sodium hydride | DMF | Room Temp. | 18 h | 83% | |
| p-Chlorophenyl-diphenyl-methyl chloride | Imidazole (silver salt) | - | Benzene | Reflux | 3 h | >53% | |
| o-Chlorophenyldiphenyl-methanol | Imidazole/Triethylamine/PCl3 | Triethylamine | Chloroform | Reflux | 2 h | 90% |
Experimental Protocols
Protection of Imidazole with Trityl Chloride
This protocol describes a general procedure for the N-tritylation of imidazole using trityl chloride and a base.
Materials:
-
Imidazole
-
Trityl chloride
-
Triethylamine or Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane (for washing NaH)
-
Dichloromethane
-
Brine
-
Sodium sulfate
-
Ice
Procedure using Triethylamine: [4]
-
Dissolve imidazole (1.0 eq.) in anhydrous DMF in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (1.0 eq.) to the cooled solution.
-
Add a solution of trityl chloride (1.0 eq.) in DMF dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to 15°C and stir for 16 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain N-trityl imidazole.
Procedure using Sodium Hydride:
-
In a flask under a nitrogen atmosphere, wash sodium hydride (1.1 eq.) with hexane to remove the mineral oil and then suspend it in anhydrous DMF.
-
Add imidazole (1.0 eq.) to the sodium hydride suspension.
-
Add triphenylmethylchloride (1.0 eq.) to the mixture and stir at room temperature for 18 hours.
-
Pour the reaction mixture onto ice to quench the reaction and precipitate the product.
-
Filter the solid precipitate and partition it between water and dichloromethane.
-
Separate the organic phase, wash with brine, and dry over sodium sulfate.
-
Concentrate the organic phase in vacuo to yield the N-trityl imidazole.
Deprotection of N-Trityl Imidazole
This protocol outlines the removal of the N-trityl group under acidic conditions.
Materials:
-
N-trityl imidazole derivative
-
Formic acid (97+%) or Trifluoroacetic acid (TFA)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Water
Procedure:
-
Treat the N-trityl imidazole derivative (1.0 eq.) with cold formic acid (e.g., 3 mL for 0.4 mmol) for a short period (e.g., 3 minutes).
-
Evaporate the formic acid using an oil pump at room temperature.
-
To remove residual acid, evaporate the resulting residue from dioxane twice, followed by evaporations from ethanol and diethyl ether.
-
Extract the final residue with warm water.
-
Filter the insoluble triphenylcarbinol byproduct.
-
Evaporate the aqueous filtrate in vacuo to obtain the deprotected imidazole derivative.
Mechanisms and Workflows
Protection and Deprotection Mechanisms
The protection of imidazole with trityl chloride proceeds via a nucleophilic substitution reaction. The deprotection is an acid-catalyzed process that relies on the formation of the stable trityl cation.
Caption: Mechanism of N-trityl imidazole protection.
Caption: Mechanism of N-trityl imidazole deprotection.
Experimental Workflow
The following diagram illustrates a typical workflow for the protection of an imidazole-containing substrate, subsequent reaction, and final deprotection.
Caption: General experimental workflow.
Orthogonality and Compatibility
A significant advantage of the trityl protecting group is its orthogonality with many other commonly used protecting groups.[1] Orthogonality refers to the ability to remove one protecting group in the presence of others without affecting them. The acid-labile nature of the trityl group makes it compatible with base-labile groups (e.g., esters, Fmoc), hydrogenation-labile groups (e.g., Cbz, benzyl ethers), and fluoride-labile groups (e.g., silyl ethers).[3] This allows for selective deprotection and functionalization at different sites of a complex molecule.
Table of Orthogonal Protecting Groups:
| Protecting Group Class | Examples | Cleavage Conditions | Orthogonal to Trityl? |
| Base-Labile | Esters, Fmoc, Acyl | Base (e.g., Piperidine, NaOH) | Yes |
| Hydrogenation-Labile | Cbz, Benzyl (Bn) | H₂, Pd/C | Yes |
| Fluoride-Labile | Silyl ethers (e.g., TBS, TIPS) | Fluoride source (e.g., TBAF) | Yes |
| Acid-Labile | Boc, t-Butyl ethers | Acid (e.g., TFA) | No (requires careful selection of conditions) |
While both trityl and Boc groups are acid-labile, their sensitivities to acid differ. The trityl group is generally more acid-labile than the Boc group, allowing for selective removal under carefully controlled, milder acidic conditions.
Conclusion
The trityl group is a powerful and versatile tool for the protection of the imidazole nitrogen in organic synthesis. Its steric bulk effectively shields the imidazole ring, while its acid lability allows for mild and selective removal. The high yields achievable for both protection and deprotection, coupled with its orthogonality to a wide range of other protecting groups, make the trityl group an excellent choice for multistep syntheses of complex, imidazole-containing molecules. The data, protocols, and diagrams presented in this guide are intended to provide researchers with the necessary information to confidently and effectively implement the trityl protecting group strategy in their synthetic endeavors.
References
Technical Guide to the Solubility of 1-Trityl-4-ethylimidazole and its Analogs in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Trityl-4-ethylimidazole and related imidazole compounds in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document leverages data from structurally similar compounds to provide valuable insights for research and development applications. Furthermore, detailed experimental protocols for determining solubility are presented, alongside conceptual and workflow diagrams to facilitate understanding.
Solubility Profile of Trityl-Imidazole Derivatives
Table 1: Qualitative Solubility of Trityl-Imidazole Analogs in Organic Solvents
| Compound | Solvent | Solubility |
| 1-(Triphenylmethyl)imidazole | Water | Insoluble[1] |
| 1-Trityl-4-Iodoimidazole | Chloroform | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |
| Ethyl Acetate | Very Slightly Soluble | |
| 1-Trityl-1H-imidazole-4-carbaldehyde | Dimethyl Sulfoxide (DMSO) | Soluble (≥ 14.29 mg/mL)[2] |
| 10% DMSO / 90% Corn Oil | Soluble (≥ 1.43 mg/mL)[2] | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Soluble (≥ 1.43 mg/mL)[2] |
Quantitative Solubility of Imidazole Analogs
To provide a broader context, the following table summarizes quantitative solubility data for various imidazole derivatives in a range of organic solvents. These compounds share the core imidazole structure and can offer predictive insights into the behavior of this compound. The data reveals that the solubility of imidazoles in chloroalkanes is generally low[3].
Table 2: Molar Fraction Solubility (x) of Imidazole Derivatives at 298.15 K
| Compound | Dichloromethane | 1-Chlorobutane | Toluene | 2-Nitrotoluene |
| 1H-Imidazole | 0.0494 | 0.0035 | 0.0210 | 0.1260 |
| 2-Methyl-1H-imidazole | 0.0160 | 0.0012 | 0.0069 | 0.0493 |
| Benzimidazole | 0.0041 | 0.0003 | 0.0012 | 0.0121 |
| 2-Methylbenzimidazole | 0.0020 | 0.0002 | 0.0007 | 0.0051 |
| 2-Phenylimidazole | 0.0003 | < 0.0001 | < 0.0001 | 0.0006 |
| 4,5-Diphenylimidazole | < 0.0001 | < 0.0001 | < 0.0001 | 0.0001 |
| 2,4,5-Triphenylimidazole | < 0.0001 | < 0.0001 | < 0.0001 | < 0.0001 |
Data extracted from a study by Domańska et al. (2005) on the solubility of various imidazoles.[3]
Experimental Protocol for Determining Equilibrium Solubility
The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a compound[4][5]. The following protocol provides a detailed methodology for its implementation.
Objective: To determine the equilibrium solubility of a solid organic compound in a given solvent at a specific temperature.
Materials:
-
The solid compound of interest (e.g., this compound)
-
Selected organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial or flask. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached[6].
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system[7][8]. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing[9].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Alternatively, filtration can be used, but care must be taken to avoid adsorption of the solute onto the filter membrane[5].
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound[10].
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the underlying chemical principle of solubility.
Caption: Experimental workflow for the shake-flask method.
Caption: The "Like Dissolves Like" principle of solubility.
References
- 1. 1-(Triphenylmethyl)imidazole | 15469-97-3 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to 1-Trityl-4-ethylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Trityl-4-ethylimidazole, a heterocyclic organic compound. The document details its physicochemical properties, a proposed synthesis protocol, and potential applications in the field of drug discovery and development, drawing upon data from related imidazole derivatives.
Core Molecular Data
The foundational quantitative data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₂₄H₂₂N₂ |
| Molecular Weight | 338.45 g/mol |
| IUPAC Name | 1-(Triphenylmethyl)-4-ethyl-1H-imidazole |
Synthesis Methodology
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Ethylimidazole
-
Trityl chloride (Triphenylmethyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethylimidazole (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution. This will act as a base to neutralize the HCl generated during the reaction.
-
Slowly add a solution of trityl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Potential Applications in Drug Development
The imidazole scaffold is a prevalent feature in numerous biologically active compounds, suggesting that this compound could serve as a valuable intermediate or a pharmacologically active agent itself. The trityl group is often employed as a protecting group for the imidazole nitrogen, which can be strategically removed in subsequent synthetic steps to yield a variety of functionalized imidazole derivatives.
Based on the known biological activities of related imidazole compounds, potential areas of investigation for this compound and its derivatives include:
-
Antimicrobial Agents: Imidazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[1][2] Further investigation into the potential antibacterial and antifungal properties of this compound is warranted.
-
Anti-inflammatory Agents: A number of compounds containing the triphenyl imidazole skeleton have demonstrated anti-inflammatory properties.[3] This suggests that this compound could be a precursor for novel anti-inflammatory drugs.
-
Anticancer Agents: Certain triphenyl imidazole derivatives have shown cytotoxic activity against various cancer cell lines, making them promising candidates for the development of new anticancer therapies.[3]
The synthesis of a library of compounds derived from this compound could be a fruitful avenue for identifying novel therapeutic leads. The ethyl group at the 4-position of the imidazole ring provides a point for further chemical modification, potentially allowing for the fine-tuning of biological activity and pharmacokinetic properties.
References
Spectroscopic Profile of 1-Trityl-4-ethylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1-Trityl-4-ethylimidazole, a substituted imidazole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific compound, this document compiles and analyzes spectroscopic information from closely related and structurally analogous compounds. The data presented herein is predictive and aims to serve as a reference for the characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data for compounds containing the 1-trityl-imidazole and 4-ethylimidazole moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.10 - 7.40 | m | 15H | Trityl group (aromatic protons) |
| ~ 7.50 | s | 1H | Imidazole C2-H |
| ~ 6.80 | s | 1H | Imidazole C5-H |
| ~ 2.60 | q | 2H | -CH₂-CH₃ (ethyl group) |
| ~ 1.20 | t | 3H | -CH₂-CH₃ (ethyl group) |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 143.0 | Trityl group (quaternary carbon) |
| ~ 138.0 | Imidazole C4 |
| ~ 136.0 | Imidazole C2 |
| ~ 129.5 | Trityl group (aromatic CH) |
| ~ 128.0 | Trityl group (aromatic CH) |
| ~ 127.5 | Trityl group (aromatic CH) |
| ~ 118.0 | Imidazole C5 |
| ~ 75.0 | Trityl group (quaternary carbon attached to N) |
| ~ 22.0 | -CH₂-CH₃ (ethyl group) |
| ~ 14.0 | -CH₂-CH₃ (ethyl group) |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3080 | Medium | Aromatic C-H stretch (Trityl) |
| 2960 - 2980 | Medium | Aliphatic C-H stretch (Ethyl) |
| 1595 - 1605 | Medium | Aromatic C=C stretch (Trityl) |
| 1490 - 1500 | Strong | Aromatic C=C stretch (Trityl) |
| 1440 - 1450 | Strong | Aromatic C=C stretch (Trityl) |
| 1050 - 1150 | Strong | C-N stretch |
| 700 - 750 | Strong | Aromatic C-H out-of-plane bend (Trityl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 352 | [M]⁺ (Molecular Ion) |
| 243 | [C(C₆H₅)₃]⁺ (Trityl cation) |
| 109 | [M - C(C₆H₅)₃]⁺ (Ethylimidazole cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, based on standard laboratory practices for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters for acquisition include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is set to 0 to 220 ppm.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system or a direct insertion probe.
-
Sample Introduction: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC. For direct insertion, a small amount of the sample is placed in a capillary tube.
-
Ionization: The sample is ionized using a standard EI voltage of 70 eV.
-
Analysis: The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from 50 to 500 amu.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
The Rising Profile of Trityl-Imidazole Compounds in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the burgeoning potential of trityl-imidazole compounds in the field of medicinal chemistry. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this promising class of molecules. The guide places a particular emphasis on their applications in oncology and infectious diseases, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.
The trityl group, a bulky triphenylmethyl substituent, confers unique properties to the imidazole core, enhancing binding affinity and specificity for various biological targets.[1] This structural feature has been pivotal in the development of compounds with significant therapeutic potential.
Anticancer Applications: Targeting Cellular Metabolism and Signaling
A prime example of a clinically relevant trityl-imidazole is clotrimazole, a compound that has demonstrated notable anticancer activity.[1][2][3][4] Its mechanism of action is multifaceted, primarily involving the disruption of cancer cell metabolism through the inhibition of mitochondrial-bound glycolytic enzymes such as hexokinase.[1][4] This leads to energy starvation and subsequent cell death. Furthermore, clotrimazole has been shown to be a potent calmodulin inhibitor and modulates the ERK-p65 signaling pathway, which is crucial for cell proliferation and survival.[1][5][6]
The guide presents key quantitative data on the efficacy of clotrimazole against various cancer cell lines, highlighting its preferential activity against tumor cells.
Table 1: In Vitro Anticancer Activity of Clotrimazole
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MCF10A | Non-tumoral breast | Ki (Glucose Uptake) | 114.3 ± 11.7 | [7][8] |
| MCF-7 | Breast Cancer | Ki (Glucose Uptake) | 77.1 ± 7.8 | [7][8] |
| MDA-MB-231 | Breast Cancer | Ki (Glucose Uptake) | 37.8 ± 4.2 | [7][8] |
This table summarizes the inhibitory constants (Ki) of clotrimazole on glucose uptake in different breast cell lines, demonstrating a more potent effect on cancerous cells.
The following diagram illustrates the proposed signaling pathway affected by certain trityl-imidazole compounds, such as clotrimazole, in cancer cells.
Antimicrobial Potential
The imidazole moiety is a well-established pharmacophore in antimicrobial agents. Trityl-imidazole derivatives have also been investigated for their activity against a range of microbial pathogens. The guide includes available data on their minimum inhibitory concentrations (MIC).
Table 2: In Vitro Antimicrobial Activity of Select Imidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [9] |
| HL1 | MRSA | 1250 | [9] |
| HL2 | Staphylococcus aureus | 625 | [9] |
| HL2 | MRSA | 625 | [9] |
| HL2 | Escherichia coli | 2500 | [9] |
| HL2 | Pseudomonas aeruginosa | 2500 | [9] |
| HL2 | Acinetobacter baumannii | 2500 | [9] |
This table presents the Minimum Inhibitory Concentration (MIC) values for two imidazole derivatives, HL1 and HL2, against various bacterial strains.
The following workflow outlines a general procedure for determining the antimicrobial efficacy of trityl-imidazole compounds.
Experimental Protocols
A critical component of this technical guide is the detailed presentation of experimental methodologies to ensure reproducibility and facilitate further research.
Synthesis of Trityl-Imidazole Derivatives
A general synthesis for N-tritylimidazole compounds involves the reaction of a tritylcarbinol derivative with a tri(1-imidazolyl)phosphine derivative. The reaction is typically carried out in a suitable solvent at temperatures ranging from -5 to 130°C.
Example Synthesis of 1-(o-chlorophenyldiphenylmethyl)-imidazole:
-
A solution of o-chlorobenzotrichloride (0.6 mole) in benzene is added dropwise over 2 hours to a reaction mixture at 60°C.
-
The mixture is refluxed for 2 hours.
-
The reaction mixture is then poured into water and refluxed for 4 hours.
-
The organic layer is separated, washed, and treated with charcoal.
-
Evaporation of the solvent yields o-chlorophenyldiphenylmethanol.
-
This intermediate is then reacted with tri(1-imidazolyl)phosphine in a suitable solvent and refluxed for 2 hours to yield the final product.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the trityl-imidazole compound and incubate for 72 hours.
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for a further period to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[10][11]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the trityl-imidazole compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]
This technical guide serves as a foundational resource for the scientific community, aiming to stimulate further investigation into the vast therapeutic potential of trityl-imidazole compounds. The detailed data and protocols provided are intended to accelerate the discovery and development of novel drugs for a range of diseases.
References
- 1. Clotrimazole as a Cancer Drug: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clotrimazole as a Cancer Drug: A Short Review. | Semantic Scholar [semanticscholar.org]
- 3. Clotrimazole as a Cancer Drug: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. mdpi.com [mdpi.com]
- 6. Clotrimazole Inhibits HCC Migration and Invasion by Modulating the ERK-p65 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clotrimazole Preferentially Inhibits Human Breast Cancer Cell Proliferation, Viability and Glycolysis | PLOS One [journals.plos.org]
- 8. Clotrimazole Preferentially Inhibits Human Breast Cancer Cell Proliferation, Viability and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Theoretical Framework for the Analysis of 1-Trityl-4-ethylimidazole: A Methodological Guide
Absence of Specific Theoretical Studies on 1-Trityl-4-ethylimidazole
A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the this compound molecule. While experimental research on related imidazole compounds exists, detailed quantum chemical calculations, molecular orbital analyses, and vibrational frequency predictions for this particular molecule have not been published.
This guide, therefore, presents a methodological framework for conducting such theoretical studies, drawing on established computational chemistry protocols and data from analyses of analogous imidazole derivatives. This document is intended to serve as a technical blueprint for researchers, scientists, and drug development professionals interested in the computational characterization of this compound and similar molecules.
Computational Methodology
The theoretical investigation of this compound would necessitate the use of quantum chemical calculations to determine its optimized molecular geometry, electronic structure, and other physicochemical properties. Density Functional Theory (DFT) is a widely employed method for such studies due to its balance of accuracy and computational cost.
1.1. Geometry Optimization
The initial step involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation.
Table 1: Proposed Protocol for Geometry Optimization
| Parameter | Recommended Specification |
| Software | Gaussian, ORCA, Spartan, or similar |
| Theoretical Method | Density Functional Theory (DFT) with the B3LYP functional |
| Basis Set | 6-311++G(d,p) |
| Environment | Gas phase (initially), with potential for solvent modeling (e.g., PCM) |
1.2. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data for validation.
1.3. Electronic Structure Analysis
Further calculations can elucidate the electronic properties of the molecule, which are crucial for understanding its reactivity and potential biological activity.
Table 2: Key Electronic Properties for Analysis
| Property | Description |
| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to determining the molecule's electronic excitability and reactivity. The energy gap between them is an indicator of molecular stability. |
| Mulliken Atomic Charges | These calculations provide an approximation of the charge distribution across the molecule, highlighting potentially reactive sites. |
| Molecular Electrostatic Potential (MEP) | The MEP map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). |
Predicted Data and Visualization
While specific quantitative data for this compound is unavailable, the following sections illustrate the expected format and nature of the results based on studies of similar molecules.
2.1. Molecular Geometry
The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For example, in a related study on 1-trityl-4-nitroimidazole, the imidazole ring plane was found to bisect the angle between two of the trityl group's phenyl rings. A similar spatial arrangement would be expected for the ethyl-substituted analogue.
2.2. Frontier Molecular Orbitals
The visualization of the HOMO and LUMO orbitals would indicate the regions of the molecule involved in electron donation and acceptance, respectively. In many imidazole derivatives, the HOMO is localized on the imidazole ring, while the LUMO distribution can vary depending on the substituents.
2.3. Logical Workflow for Theoretical Analysis
The logical progression of a computational study on this compound can be visualized as follows:
Signaling Pathway Interaction (Hypothetical)
Given that some trityl-imidazole compounds are known to interact with biological targets such as cytochrome P450 enzymes[1], a hypothetical signaling pathway interaction could be investigated. The trityl group often plays a significant role in binding, while the substituted imidazole moiety can coordinate with metal centers in enzymes.
Conclusion
Although direct theoretical studies on this compound are not currently available in the public domain, this guide provides a comprehensive framework for conducting such an investigation. By employing standard computational chemistry techniques, researchers can elucidate the molecular and electronic structure of this molecule, providing valuable insights for its potential applications in drug design and materials science. The methodologies and expected data formats presented here, based on studies of analogous compounds, offer a clear roadmap for future research in this area.
References
Safety and Handling of 1-Trityl-4-ethylimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and preliminary toxicological profile of 1-Trityl-4-ethylimidazole. Due to the limited availability of data for this specific compound, this document extrapolates information from structurally related molecules, including substituted imidazoles and trityl-protected compounds. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.
Chemical and Physical Properties
| Property | 1-Ethylimidazole | 1-Methylimidazole | Imidazole | 2-Ethyl-4-methylimidazole |
| CAS Number | 7098-07-9 | 616-47-7 | 288-32-4 | 931-36-2 |
| Molecular Formula | C5H8N2 | C4H6N2 | C3H4N2 | C6H10N2 |
| Molecular Weight | 96.13 g/mol | 82.10 g/mol | 68.08 g/mol | 110.16 g/mol |
| Boiling Point | 198 °C[1] | 198 °C[1] | 256 °C | - |
| Melting Point | -2 °C[1] | - | 88 - 91 °C | - |
| Flash Point | 92 °C[1] | 92 °C[1] | - | - |
Hazard Identification and Safety Precautions
Based on the hazard profiles of similar imidazole derivatives, this compound is anticipated to be a hazardous substance. The primary hazards are likely to include skin corrosion/irritation, serious eye damage, and potential reproductive toxicity.
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[3][4] |
| Reproductive Toxicity | Category 1B/2 | H360 / H361: May damage fertility or the unborn child.[3] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Tight-sealing safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing such as an apron or chemical-resistant suit should be worn.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dusts or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[4]
-
Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and store under an inert atmosphere.[2][5] Store locked up.[3]
First-Aid Measures
In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[6]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[6] Call a poison center or doctor if you feel unwell.[2]
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[2] Vapors may form explosive mixtures with air upon intense heating.
-
Accidental Release: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation. Sweep up and place in a suitable, closed container for disposal. Do not let the product enter drains.[2]
Experimental Protocols
Synthesis of this compound (Proposed Method)
This protocol is adapted from general methods for the synthesis of N-substituted and 4-substituted imidazoles.[8][9][10][11]
Materials:
-
4-Ethylimidazole
-
Trityl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous acetonitrile (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylimidazole in anhydrous acetonitrile.
-
Add an equimolar amount of triethylamine to the solution.
-
Slowly add an equimolar amount of trityl chloride to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any precipitated triethylamine hydrochloride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Biological Activity and Toxicity Profile (Inferred)
The biological activity of this compound has not been explicitly studied. However, the imidazole scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14][15][16] The trityl group is often used as a protecting group in organic synthesis and can influence the lipophilicity and steric properties of a molecule, which may in turn affect its biological activity.
Some imidazole derivatives have been shown to cause cellular toxicity by inducing oxidative stress and impairing mitochondrial function.[17] Acute toxicity studies on other imidazo-based heterocyclic derivatives have shown potential for hepatotoxicity at higher doses.[18] Therefore, it should be assumed that this compound may exhibit cytotoxic effects and should be handled with appropriate caution.
Diagrams
Caption: Proposed workflow for the synthesis of this compound.
Caption: Mandatory PPE for handling this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. iolitec.de [iolitec.de]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. mdpi.com [mdpi.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Trityl-4-Substituted Imidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted imidazoles are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds. The 1-trityl protecting group offers a robust strategy for regioselective functionalization of the imidazole ring, particularly at the C4 and C5 positions. This protocol details the synthesis of 1-trityl-4-bromoimidazole, a key intermediate, and its subsequent derivatization through palladium-catalyzed cross-coupling reactions to generate a diverse library of 1-trityl-4-substituted imidazoles. These methods are essential for constructing complex molecules for drug discovery and development.
Overall Synthetic Workflow
The synthesis follows a two-step logical progression. First, the imidazole nitrogen is protected with a trityl group. The resulting intermediate, 1-trityl-4-bromoimidazole, is then used as a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 4-position.
Caption: General workflow for the synthesis of 1-trityl-4-substituted imidazoles.
Protocol 1: Synthesis of 1-Trityl-4-bromoimidazole
This protocol describes the N-tritylation of 4-bromo-1H-imidazole to yield the key intermediate, 4-bromo-1-trityl-1H-imidazole. The trityl group serves as a bulky protecting group, preventing reaction at the N1 position and facilitating subsequent C4 functionalization.
Experimental Protocol
-
To a 250 mL single-neck flask, add 4-bromo-1H-imidazole (30 g, 205 mmol) and a solvent mixture of dichloromethane:tetrahydrofuran (1:1, v/v).[1]
-
Stir the mixture at room temperature to achieve a homogeneous solution.
-
Slowly add triphenylchloromethane (trityl chloride, 62 g, 226 mmol) and triethylamine (29 mL) to the stirring solution.[1]
-
Continue stirring the reaction mixture at room temperature for 1 hour.[1]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and 1 N hydrochloric acid.[1]
-
Extract the product with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent using a rotary evaporator to yield the target compound, 4-bromo-1-trityl-1H-imidazole.[1]
Data Summary
| Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temp. | Time | Yield |
| 4-Bromo-1H-imidazole | 1.0 | Triphenylchloromethane | 1.1 | Dichloromethane:THF (1:1) | RT | 1 hr | 72% |
| Triethylamine | ~1.0 |
Protocol 2: C4-Functionalization via Palladium-Catalyzed Cross-Coupling
1-Trityl-4-bromoimidazole is an ideal substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, vinyl, alkynyl, and amino moieties at the C4 position. General protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions are provided below.
A. Suzuki Coupling for C-C Bond Formation
The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[2]
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-trityl-4-bromoimidazole (1.0 mmol), the desired aryl or vinyl boronic acid (1.2-1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol).
-
Add a suitable solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).[2]
-
Heat the reaction mixture at 80-110 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle for the Suzuki cross-coupling reaction.
| Substrate (R-B(OH)₂) | Catalyst | Base | Solvent | Typical Temp. (°C) |
| Phenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene | 80-110 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 80-110 |
| Vinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 60-80 |
B. Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[3][4]
-
To a solution of 1-trityl-4-bromoimidazole (1.0 mmol) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol) and a copper(I) co-catalyst such as CuI (0.01-0.03 mmol).[5]
-
Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.[3][5]
-
Add the terminal alkyne (1.1-1.5 mmol) to the mixture.
-
Stir the reaction at room temperature to 60 °C for 3-12 hours until TLC indicates the consumption of the starting material.
-
Dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter through a pad of Celite®.[5]
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[5]
-
Purify the product by flash column chromatography.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
| Substrate (Terminal Alkyne) | Pd Catalyst | Cu Co-Catalyst | Base | Solvent |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF |
| 1-Hexyne | PdCl₂(dppf) | CuI | Piperidine | Toluene |
C. Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines.[6][7]
-
Charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, tBuDavePhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).
-
Seal the tube, evacuate, and backfill with an inert gas (Argon).
-
Add 1-trityl-4-bromoimidazole (1.0 mmol), the amine (1.2-1.5 mmol), and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-120 °C for 6-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
| Substrate (Amine) | Pd Precursor | Ligand | Base | Solvent |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Dioxane |
| Benzylamine | Pd(dba)₂ | tBuDavePhos[8] | K₂CO₃ | Xylene |
References
- 1. 4-BROMO-1-TRITYL-1H-IMIDAZOLE | 87941-55-7 [chemicalbook.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Tritylation of 4-Ethylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl) group is a valuable protecting group for nitrogen atoms in heterocyclic compounds, including imidazoles. Its steric bulk provides effective protection, and it can be readily removed under acidic conditions.[1] The N-tritylation of imidazoles is a crucial step in the synthesis of various pharmaceutical compounds and research chemicals where selective modification of other parts of the molecule is required. This document provides detailed application notes and protocols for the tritylation of 4-ethylimidazole, a common building block in medicinal chemistry. The protocols are based on established methods for the N-tritylation of similar imidazole derivatives.[2][3]
Reaction Principle
The tritylation of 4-ethylimidazole proceeds via a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of a tritylating agent, typically trityl chloride (TrCl). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4] The choice of solvent, base, and temperature can influence the reaction rate and yield.
Data Presentation: Reaction Conditions for N-Tritylation of Imidazoles
The following table summarizes various reported conditions for the N-tritylation of imidazole derivatives, which can be adapted for 4-ethylimidazole.
| Imidazole Derivative | Tritylating Agent | Solvent | Base | Temperature | Time | Yield (%) | Reference |
| 4-Methylimidazole | Trityl chloride | Acetonitrile | - | Reflux | 3 h | 57 | [2] |
| 4-Methylimidazole | Trityl chloride | Dichloromethane | - | Room Temp. | 16 h | - | [2] |
| 4-Methylimidazole | Trityl chloride | Toluene | Diisopropylethylamine | Reflux | Several hours | - | [2] |
| Imidazole | Trityl chloride | Pyridine | Pyridine | Room Temp. | - | - | [1] |
| Histidine (im-protection) | Trityl chloride | Dichloromethane | - | Room Temp. | 72 h | - | [2] |
| 4-Methylimidazole | Trityl chloride | Acetonitrile | - | Room Temp. | 2 h | High | [3] |
Experimental Protocols
Protocol 1: Tritylation of 4-Ethylimidazole using Trityl Chloride in Acetonitrile
This protocol is adapted from a procedure for the tritylation of 4-methylimidazole and is a good starting point for optimization.[2][3]
Materials:
-
4-Ethylimidazole
-
Trityl chloride (TrCl)
-
Acetonitrile (CH3CN), anhydrous
-
Toluene
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylimidazole (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the 4-ethylimidazole.
-
Add trityl chloride (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as toluene to yield 1-trityl-4-ethylimidazole.[2]
Protocol 2: Tritylation of 4-Ethylimidazole at Room Temperature
This protocol offers a milder alternative to the refluxing conditions.[2][3]
Materials:
-
Same as Protocol 1, with the addition of a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Procedure:
-
To a dry round-bottom flask with a magnetic stir bar, dissolve 4-ethylimidazole (1.0 eq) in anhydrous dichloromethane or acetonitrile.
-
Add a base such as triethylamine or diisopropylethylamine (1.1 - 1.5 eq).
-
Add trityl chloride (1.0 - 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Experimental Workflow for Tritylation of 4-Ethylimidazole
Caption: Workflow for the tritylation of 4-ethylimidazole.
Logical Relationship of Reaction Components
Caption: Key components in the tritylation of 4-ethylimidazole.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trityl chloride is corrosive and moisture-sensitive. Handle it with care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Deprotection of the Trityl Group
The trityl group is sensitive to acid and can be removed under mild acidic conditions.[1] Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane or formic acid.[1][4] This lability should be considered when planning subsequent synthetic steps to avoid premature deprotection.
References
Application Note and Protocol for the Purification of 1-Trityl-4-ethylimidazole by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1-Trityl-4-ethylimidazole using silica gel column chromatography. This method is designed to separate the target compound from unreacted starting materials, by-products, and other impurities commonly encountered during its synthesis. The protocol outlines the selection of appropriate stationary and mobile phases, sample preparation, column packing, and elution procedures. Additionally, a workflow diagram and a summary of expected results are presented to guide researchers in achieving high purity of this compound, a key intermediate in various pharmaceutical syntheses.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of pharmacologically active compounds. The trityl protecting group offers stability under various reaction conditions but can be readily removed when needed. The purity of this intermediate is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely used and effective technique for the purification of organic compounds.[1][2] This application note details a robust method for the purification of this compound using silica gel chromatography.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Dichloromethane (DCM), analytical grade
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Collection tubes or flasks
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the appropriate solvent system using TLC.[1]
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with 9:1 Hexane:EtOAc and gradually increasing the proportion of EtOAc).
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system will show good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.
Column Preparation (Slurry Method)
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble compounds, a "dry loading" method can be used: dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the dissolved sample or the silica-adsorbed sample onto the top of the column.
-
Gently rinse the sides of the column with a small amount of the initial eluent to ensure all the sample is on the silica bed.
-
Drain the solvent until the sample is absorbed into the top of the column.
Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin the elution process with the starting solvent system determined by TLC analysis (e.g., 95:5 Hexane:EtOAc). A gradient elution is often effective, where the polarity of the mobile phase is gradually increased.[3]
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the elution of compounds by periodically analyzing the collected fractions using TLC.
-
Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 Hexane:EtOAc) to elute the more polar compounds. The target compound, this compound, is expected to elute as the polarity is increased.
-
Once the desired product has been fully eluted, the column can be flushed with a more polar solvent to remove any remaining highly polar impurities.
Product Isolation and Analysis
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, NMR, or mass spectrometry.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound by column chromatography. These values are illustrative and may vary depending on the scale of the reaction and the initial purity of the crude material.
| Parameter | Value |
| Crude Material | |
| Initial Mass | 5.0 g |
| Initial Purity (by HPLC) | ~85% |
| Column Chromatography | |
| Column Diameter | 4 cm |
| Silica Gel Mass | 200 g |
| Mobile Phase (Eluent) | |
| Initial Eluent | 95:5 Hexane:Ethyl Acetate |
| Final Eluent | 80:20 Hexane:Ethyl Acetate |
| Total Eluent Volume | ~2 L |
| Purified Product | |
| Final Mass | 3.9 g |
| Yield | ~92% (of theoretical pure compound) |
| Final Purity (by HPLC) | >98% |
Workflow Diagram
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The described column chromatography protocol provides an effective method for the purification of this compound. By carefully selecting the solvent system through preliminary TLC analysis and employing a gradient elution, high purity of the target compound can be achieved with good recovery. This protocol is a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the production of high-quality intermediates for further chemical transformations.
References
Application Note: HPLC Analysis of 1-Trityl-Imidazole Derivatives
References
- 1. academic.oup.com [academic.oup.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. HPLC Method for Estimation of Clotrimazole in Health Care Products on Primesep 200 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. iomcworld.com [iomcworld.com]
- 8. akjournals.com [akjournals.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 13. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Assignment for 1-Trityl-4-ethylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the characterization of 1-Trityl-4-ethylimidazole. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR assignments based on the analysis of structurally related compounds. The provided experimental protocols are based on standard methodologies for small molecule NMR analysis.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the imidazole scaffold in biologically active molecules. The trityl (triphenylmethyl) protecting group is commonly employed in organic synthesis to protect the nitrogen atom of the imidazole ring, allowing for selective functionalization at other positions. Accurate NMR characterization is crucial for verifying the structure and purity of synthesized this compound. This application note outlines the necessary steps for NMR sample preparation, data acquisition, and provides a predicted spectral assignment.
Predicted NMR Data
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 2-H | 7.5 - 7.6 | s | - | 1H |
| 5-H | 6.8 - 6.9 | s | - | 1H |
| Trityl-H (ortho) | 7.3 - 7.4 | m | - | 6H |
| Trityl-H (meta, para) | 7.1 - 7.2 | m | - | 9H |
| 1'-CH₂ | 2.5 - 2.6 | q | ~7.5 | 2H |
| 2'-CH₃ | 1.2 - 1.3 | t | ~7.5 | 3H |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C2 | 137 - 139 |
| C4 | 142 - 144 |
| C5 | 118 - 120 |
| Trityl-C (quaternary) | 75 - 77 |
| Trityl-C (ipso) | 143 - 145 |
| Trityl-C (ortho) | 129 - 131 |
| Trityl-C (meta) | 128 - 129 |
| Trityl-C (para) | 127 - 128 |
| C1' | 21 - 23 |
| C2' | 14 - 16 |
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
-
¹H NMR Acquisition Parameters (Example):
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.5 s
-
Spectral Width (sw): 240 ppm
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Visualizations
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a general workflow for NMR analysis.
Caption: Chemical structure of this compound with numbering for NMR assignment.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. While experimental data is not currently available, the predicted assignments, coupled with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. The provided workflow and structural diagrams serve as a clear reference for conducting and interpreting NMR experiments, ensuring accurate structural verification.
Application Notes and Protocols: Deprotection of the 1-Trityl Group from the Imidazole Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The trityl (triphenylmethyl, Tr) group is a sterically bulky and acid-labile protecting group commonly used for the protection of the imidazole nitrogen in multi-step organic synthesis. Its removal is a critical step that requires conditions that are effective yet mild enough to preserve other sensitive functionalities within the molecule. These application notes provide a comprehensive overview of the common methods for the deprotection of the 1-trityl group from an imidazole ring, complete with detailed protocols and comparative data.
Mechanism of Deprotection
The deprotection of the 1-trityl group from an imidazole ring under acidic conditions proceeds through a stable trityl cation intermediate. The reaction is initiated by the protonation of one of the nitrogen atoms of the imidazole ring by an acid. This protonation increases the lability of the trityl group. The nitrogen-carbon bond then cleaves, releasing the highly stable triphenylmethyl cation and the deprotected imidazole. The stability of the trityl cation is a key driving force for this reaction.
Data Presentation
The following table summarizes various conditions for the deprotection of the 1-trityl group from imidazole-containing compounds, primarily based on studies with N-trityl-histidine derivatives, which serve as a good proxy for 1-trityl-imidazole.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Acidic Deprotection | ||||||
| Trifluoroacetic Acid (TFA) | 2% TFA, Triisopropylsilane (TIS) | Dichloromethane (DCM) | Room Temperature | 1 hour | >95 | [1] |
| Trifluoroacetic Acid (TFA) | 50% TFA | Dichloromethane (DCM) | Room Temperature | 30 min | ~100 | [2] |
| Formic Acid | 97+% Formic Acid | - | Cold (ice bath) | 3 min | Good | [3] |
| Lewis Acid Deprotection | ||||||
| Boron Trifluoride Etherate | BF₃·OEt₂ | Chloroform/Methanol | Room Temperature | 45 min | High | [3] |
| Reductive Deprotection | ||||||
| Lithium & Naphthalene | Lithium powder, catalytic naphthalene | THF | Room Temperature | 2-4 h | Good-Excellent | [4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates that are stable to strongly acidic conditions. Triisopropylsilane (TIS) is used as a scavenger to trap the liberated trityl cation and prevent side reactions.
Materials:
-
1-Trityl-imidazole substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 1-trityl-imidazole substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add triisopropylsilane (TIS) (1.5 equivalents).
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 2-50% v/v).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection using Formic Acid
This method employs formic acid and is generally faster and milder than using TFA, which can be advantageous for acid-sensitive substrates.
Materials:
-
1-Trityl-imidazole substrate
-
Formic acid (97+%)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Water
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To the 1-trityl-imidazole substrate, add cold (ice bath) formic acid (97+%).
-
Stir the mixture for 3-5 minutes.
-
Remove the formic acid under high vacuum using a rotary evaporator at room temperature.
-
To the residue, add dioxane and evaporate to dryness. Repeat this step.
-
Add ethanol and evaporate to dryness.
-
Add diethyl ether and evaporate to dryness.
-
Extract the residue with warm water. The insoluble triphenylcarbinol byproduct can be removed by filtration.
-
Evaporate the aqueous filtrate in vacuo to obtain the deprotected imidazole product.
Protocol 3: Reductive Deprotection using Lithium and Naphthalene
This protocol offers a non-acidic alternative for the deprotection of the trityl group and is suitable for substrates that are sensitive to acid but stable to reducing conditions.
Materials:
-
1-Trityl-imidazole substrate
-
Lithium powder
-
Naphthalene (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the 1-trityl-imidazole substrate and a catalytic amount of naphthalene.
-
Add anhydrous THF to dissolve the solids.
-
To the stirred solution, add lithium powder (excess).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General workflow for the deprotection of 1-trityl-imidazole.
Caption: Mechanism of acid-catalyzed deprotection of 1-trityl-imidazole.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A green and simple method for the synthesis of 2,4,5-trisubstituted-1H-imidazole derivatives using acidic ionic liquid as an effective and recyclable catalyst under ultrasound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Acidic Cleavage of the Trityl Group from N-Tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the acidic cleavage of the trityl (triphenylmethyl) protecting group from N-tritylimidazole. The trityl group is a bulky protecting group commonly used for the imidazole moiety of histidine and other imidazole-containing compounds in organic synthesis and drug development. Its removal is a critical step in the final stages of synthesizing the target molecules. These protocols focus on the use of trifluoroacetic acid (TFA) for efficient deprotection and include methods for monitoring the reaction progress and isolating the desired product.
Introduction
The protection of the imidazole nitrogen is often necessary during multi-step organic synthesis to prevent unwanted side reactions. The trityl group is an effective protecting group due to its steric bulk and its lability under acidic conditions. The cleavage of the N-trityl bond is typically achieved by treatment with a protic acid, which proceeds through the formation of a stable trityl cation. This allows for selective deprotection under relatively mild conditions. These notes provide standardized procedures for this deprotection reaction, ensuring high yield and purity of the resulting imidazole compound.
Reaction Mechanism
The acidic cleavage of the trityl group from N-tritylimidazole proceeds via a protonation-elimination mechanism. The nitrogen atom of the imidazole ring is protonated by the acid, followed by the departure of the stable triphenylmethyl (trityl) cation. This cation is stabilized by the delocalization of the positive charge over the three phenyl rings. A scavenger, such as triisopropylsilane (TIS), is often added to the reaction mixture to quench the reactive trityl cation and prevent it from reacting with the deprotected imidazole or other nucleophiles present in the reaction mixture.
Mechanism of Acidic Deprotection of N-Tritylimidazole
Application Note: The Strategic Use of 1-Trityl-4-ethylimidazole in the Synthesis of Functionalized Imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Trityl-4-ethylimidazole is a valuable starting material in multi-step organic synthesis, particularly for the construction of complex imidazole-containing molecules. The trityl (triphenylmethyl) group serves as a robust protecting group for the imidazole nitrogen, enabling regioselective functionalization at other positions of the heterocyclic core. This application note details a representative synthetic protocol involving the C2-functionalization of this compound and its subsequent deprotection, yielding a highly functionalized imidazole derivative. Such derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
Key Application: Regioselective C2-Functionalization
The primary utility of this compound lies in the steric and electronic influence of the N-trityl group. This group effectively blocks the N1 position and facilitates the deprotonation of the C2-carbon, which is the most acidic proton on the imidazole ring. This allows for the introduction of a wide range of electrophiles at this position, a critical step in the synthesis of substituted imidazoles.
Experimental Protocols
This section outlines a three-step synthetic sequence starting from this compound to produce (4-ethyl-1H-imidazol-2-yl)(phenyl)methanol.
Step 1: Synthesis of this compound
-
Reaction: Protection of 4-ethylimidazole with trityl chloride.
-
Methodology:
-
To a solution of 4-ethylimidazole (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a white solid.
-
Step 2: C2-Functionalization via Lithiation and Reaction with Benzaldehyde
-
Reaction: Regioselective lithiation at C2 followed by nucleophilic attack on benzaldehyde.
-
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, (4-ethyl-1-trityl-1H-imidazol-2-yl)(phenyl)methanol, is purified by column chromatography.
-
Step 3: Deprotection to Yield (4-ethyl-1H-imidazol-2-yl)(phenyl)methanol
-
Reaction: Acid-catalyzed removal of the trityl protecting group.
-
Methodology:
-
Dissolve the purified product from Step 2 (1.0 eq) in a mixture of DCM and methanol.
-
Add trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are dried and concentrated.
-
The final product is purified by column chromatography to yield (4-ethyl-1H-imidazol-2-yl)(phenyl)methanol.
-
Data Presentation
Table 1: Reagents and Theoretical Yields for the Multi-Step Synthesis
| Step | Starting Material | Molar Mass ( g/mol ) | Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | 4-ethylimidazole | 96.13 | Trityl Chloride, Triethylamine | This compound | 338.46 | (Assuming 10g start) 35.2 g |
| 2 | This compound | 338.46 | n-BuLi, Benzaldehyde | (4-ethyl-1-trityl-1H-imidazol-2-yl)(phenyl)methanol | 444.58 | (Assuming 10g start) 13.1 g |
| 3 | (4-ethyl-1-trityl-1H-imidazol-2-yl)(phenyl)methanol | 444.58 | Trifluoroacetic Acid (TFA) | (4-ethyl-1H-imidazol-2-yl)(phenyl)methanol | 202.25 | (Assuming 10g start) 4.5 g |
Table 2: Representative Physicochemical and Spectroscopic Data
| Compound | Appearance | Melting Point (°C) | ¹H NMR Key Chemical Shifts (δ, ppm) |
| This compound | White Solid | 178-182 | 7.10-7.40 (m, 15H, Trityl-H), 6.85 (s, 1H, Imidazole-H), 6.50 (s, 1H, Imidazole-H), 2.55 (q, 2H, CH₂), 1.20 (t, 3H, CH₃) |
| (4-ethyl-1-trityl-1H-imidazol-2-yl)(phenyl)methanol | Off-white Solid | 195-200 | 7.00-7.50 (m, 20H, Ar-H), 6.60 (s, 1H, Imidazole-H), 5.90 (s, 1H, CH-OH), 2.60 (q, 2H, CH₂), 1.25 (t, 3H, CH₃) |
| (4-ethyl-1H-imidazol-2-yl)(phenyl)methanol | Pale Yellow Solid | 140-145 | 11.5 (br s, 1H, NH), 7.20-7.40 (m, 5H, Ar-H), 6.70 (s, 1H, Imidazole-H), 5.80 (s, 1H, CH-OH), 2.50 (q, 2H, CH₂), 1.15 (t, 3H, CH₃) |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the underlying chemical logic of using a protecting group strategy.
Caption: Multi-step synthesis workflow.
Caption: Logic of the N-trityl protecting group strategy.
This compound is a highly effective building block for the regioselective synthesis of C2-substituted 4-ethylimidazoles. The trityl group provides reliable protection of the imidazole nitrogen, enabling straightforward C2-lithiation and subsequent reaction with various electrophiles. The protocols and data presented herein demonstrate a robust and reproducible pathway for accessing functionalized imidazole scaffolds, which are of high value for applications in drug discovery and development.
Protocol for the Recrystallization of 1-Trityl-4-ethylimidazole
For distribution to researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the purification of 1-Trityl-4-ethylimidazole via recrystallization. The procedure is designed to remove common impurities associated with the synthesis of N-tritylated imidazole compounds, yielding a product of high purity suitable for further application in research and drug development.
Introduction
This compound is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceutical compounds. The trityl protecting group is frequently employed to shield the imidazole nitrogen during synthetic transformations. The purity of this intermediate is crucial for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This protocol is based on established methods for analogous N-tritylated imidazoles and is intended to provide a reliable procedure for obtaining high-purity this compound.
Potential Impurities
The synthesis of this compound typically involves the reaction of 4-ethylimidazole with trityl chloride in the presence of a base, such as triethylamine. Common impurities that may be present in the crude product include:
-
Unreacted 4-ethylimidazole: The starting imidazole is often soluble in a range of solvents.
-
Triethylamine hydrochloride: This salt is a common byproduct when triethylamine is used as the base and is typically insoluble in many organic solvents.
-
Triphenylmethanol: Formed from the hydrolysis of trityl chloride, this impurity can be carried through the initial workup.
The selected recrystallization solvent and procedure are designed to effectively separate this compound from these and other potential process-related impurities.
Experimental Protocol
This protocol is based on the successful recrystallization of the analogous compound, 1-Trityl-4-methylimidazole, from toluene. A preliminary solvent screening is recommended to confirm the optimal solvent for this compound.
Solvent Screening
A suitable recrystallization solvent should dissolve the compound sparingly at room temperature but show high solubility at elevated temperatures.
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Toluene | Low | High | Expected |
| Heptane | Very Low | Low | Possible, but may require large volumes |
| Ethyl Acetate | Moderate | High | Possible, may have lower recovery |
| Acetonitrile | Moderate | High | Possible |
| Isopropanol | Low | Moderate | Possible |
Note: This table provides expected solubility characteristics based on related compounds. It is essential to perform this screening on a small scale with the crude this compound to confirm the ideal solvent.
Recrystallization Procedure
1. Dissolution: a. Place the crude this compound (e.g., 1.0 g) in a clean Erlenmeyer flask equipped with a magnetic stir bar. b. Add a minimal amount of the chosen solvent (e.g., toluene, starting with 5-10 mL per gram of crude material) to the flask. c. Gently heat the mixture on a hot plate with stirring. d. Continue to add small portions of the solvent until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.
2. Hot Filtration (if necessary): a. If any insoluble impurities (such as triethylamine hydrochloride) or particulate matter are observed in the hot solution, perform a hot filtration. b. Preheat a funnel and a new, clean receiving flask. c. Place a fluted filter paper in the preheated funnel and pour the hot solution through the filter paper into the receiving flask. Perform this step quickly to prevent premature crystallization in the funnel.
3. Crystallization: a. Remove the receiving flask from the heat source and cover it with a watch glass or loosely with aluminum foil. b. Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. c. Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize the yield of crystals.
4. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask. b. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities. c. Continue to draw air through the crystals on the filter funnel for a few minutes to aid in drying.
5. Drying: a. Carefully transfer the crystals from the filter paper to a pre-weighed watch glass or drying dish. b. Dry the crystals to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or by air drying in a fume hood.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol for this compound.
Caption: Workflow for the recrystallization of this compound.
Application Note and Protocol: Scaling Up the Synthesis of 1-Trityl-4-ethylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scaled-up synthesis of 1-Trityl-4-ethylimidazole, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed to be a robust and scalable method, moving from laboratory-scale to larger batch production. Safety considerations and detailed experimental procedures are provided to ensure a safe and efficient synthesis.
Introduction
The trityl (triphenylmethyl) group is a bulky and effective protecting group for amines, alcohols, and particularly for the nitrogen atom of imidazole rings in multi-step organic synthesis.[1][2] Its steric hindrance allows for selective reactions at other positions of the molecule. This compound is a valuable building block in medicinal chemistry, and a reliable, scalable synthesis is crucial for drug development programs.
This application note details a procedure for the N-tritylation of 4-ethylimidazole using trityl chloride. The protocol focuses on key aspects of scaling up, including reaction conditions, work-up, and purification, to ensure high yield and purity.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the expected quantitative data for the scaled-up synthesis of this compound based on a 1 mole scale reaction.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Ethylimidazole | 96.13 g (1.0 mol) | |
| Trityl Chloride | 278.78 g (1.0 mol) | |
| Triethylamine | 101.19 g (1.0 mol, 139 mL) | Used as a base to neutralize HCl |
| Dichloromethane (DCM) | 2.0 L | Reaction solvent |
| Reaction Conditions | ||
| Temperature | 20-25°C (controlled) | Exothermic reaction, requires cooling |
| Reaction Time | 12-16 hours | |
| Product | ||
| Expected Yield | 290 - 322 g (85 - 95%) | Based on 4-ethylimidazole as the limiting reagent |
| Appearance | White to off-white solid | |
| Melting Point | ~220-225 °C | For the analogous 1-trityl-4-methylimidazole |
| Purity (by HPLC) | >98% | After purification |
Experimental Protocol
This protocol is designed for a 1-mole scale synthesis. Appropriate adjustments to equipment and reagent quantities are necessary for different scales.
4.1. Materials and Equipment
-
4-Ethylimidazole (96.13 g, 1.0 mol)
-
Trityl Chloride (278.78 g, 1.0 mol)
-
Triethylamine (101.19 g, 1.0 mol, 139 mL)
-
Dichloromethane (DCM), anhydrous (3.0 L)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1.0 L)
-
Brine (saturated aqueous NaCl solution) (1.0 L)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane or Hexane (for recrystallization)
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cooling bath (ice-water or a circulating chiller)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Drying oven (vacuum)
4.2. Reaction Setup and Procedure
-
Reaction Vessel Preparation: Set up the 5 L three-necked flask in a fume hood. Ensure the flask is clean and dry. Equip it with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagent Charging: To the flask, add 4-ethylimidazole (96.13 g, 1.0 mol) and anhydrous dichloromethane (1.0 L). Stir the mixture until the 4-ethylimidazole is completely dissolved.
-
Base Addition: Add triethylamine (101.19 g, 1.0 mol, 139 mL) to the solution.
-
Trityl Chloride Addition: Dissolve trityl chloride (278.78 g, 1.0 mol) in anhydrous dichloromethane (1.0 L) in a separate flask. Transfer this solution to the dropping funnel.
-
Reaction Execution:
-
Cool the reaction mixture in the 5 L flask to 0-5°C using a cooling bath.
-
Slowly add the trityl chloride solution from the dropping funnel to the reaction mixture over a period of 1-2 hours. Caution: The reaction is exothermic. Maintain the internal temperature between 20-25°C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-ethylimidazole) is consumed.
4.3. Work-up and Purification
-
Quenching: Cool the reaction mixture to 0-5°C and slowly add 500 mL of water to quench the reaction.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing:
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 500 mL) to remove any remaining acid.
-
Wash the organic layer with brine (1 x 500 mL).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallization:
-
Suspend the crude solid in a minimal amount of hot dichloromethane and then add heptane or hexane until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) to facilitate crystallization.
-
Collect the white to off-white crystalline product by filtration.
-
Wash the crystals with cold heptane or hexane.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Safety Considerations for Scaling Up
Scaling up chemical reactions introduces specific hazards that must be carefully managed.[3]
-
Thermal Management: The N-tritylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] A robust cooling system is essential to maintain the reaction temperature within the specified range and prevent a thermal runaway. Continuous monitoring of the internal temperature is critical.
-
Reagent Addition: The controlled, slow addition of trityl chloride is crucial to manage the exotherm. A dropping funnel or a syringe pump should be used for precise control.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid exposure to dichloromethane and triethylamine vapors.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow and Logic Diagram
The following diagram illustrates the key stages of the scaled-up synthesis of this compound.
References
Application Note: A Robust Protocol for the N-Tritylation of Imidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-tritylation of imidazoles is a crucial step in the synthesis of many pharmaceutical compounds and organic intermediates. The trityl (triphenylmethyl) group serves as a versatile protecting group for the nitrogen atom of the imidazole ring, allowing for selective reactions at other positions. This document provides a detailed experimental procedure for the N-tritylation of imidazoles, summarizing key reaction parameters and offering a visual workflow for clarity.
Experimental Principles
The N-tritylation of an imidazole can be achieved through several synthetic routes. A common and effective method involves the reaction of an imidazole derivative with a trityl halide, such as trityl chloride, in the presence of a base. The base is essential to deprotonate the imidazole, thereby increasing its nucleophilicity to attack the electrophilic trityl carbon. Another approach involves the reaction with trityl carbinols. The choice of reagents and conditions can influence the yield and purity of the desired N-tritylimidazole product.
Experimental Protocol
This protocol details a general procedure for the N-tritylation of an imidazole derivative using trityl chloride and a base.
Materials:
-
Imidazole derivative
-
Trityl chloride (TrCl)
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous solvent (e.g., Chloroform, Benzene, Toluene)
-
Deionized water
-
Aqueous potassium carbonate solution (10%)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Acetonitrile (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the imidazole derivative (1 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent.
-
Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1 equivalent) portion-wise at room temperature.
-
Reaction: The reaction mixture is then typically heated to reflux and monitored for completion using an appropriate analytical technique such as Thin Layer Chromatography (TLC). Reaction times can vary depending on the specific imidazole substrate.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).
-
Combine the organic extracts and wash successively with water and a 10% aqueous potassium carbonate solution.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization, typically from a solvent such as acetonitrile, to yield the pure N-tritylimidazole.[1]
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of 1-(o-chlorophenyldiphenylmethyl)imidazole, a representative N-tritylimidazole derivative.[1]
| Reactants | Solvent | Base | Temperature | Time | Yield | Melting Point (°C) |
| o-chlorophenyldiphenylmethanol, tri(1-imidazolyl)phosphine | Chloroform | - | 0 - 10°C | - | 75% | 142 - 143 |
| Imidazole, triethylamine, phosphorus trichloride, o-chlorophenyldiphenylmethanol | Chloroform | Triethylamine | Reflux | 2 hours | 90% | 140 - 142 |
Experimental Workflow
The following diagram illustrates the key steps in the N-tritylation of an imidazole derivative.
Caption: Workflow for the N-tritylation of imidazoles.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trityl chloride is corrosive and moisture-sensitive; handle with care.
-
Organic solvents are flammable; avoid open flames and sparks.
Conclusion
This application note provides a comprehensive and detailed protocol for the N-tritylation of imidazoles. The presented methodology, along with the summarized data and visual workflow, offers a valuable resource for researchers in organic synthesis and medicinal chemistry. The described procedure can be adapted for various imidazole substrates, contributing to the efficient synthesis of complex molecules.
References
Application Notes and Protocols: 1-Trityl-4-ethylimidazole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential catalytic applications of 1-Trityl-4-ethylimidazole, a sterically hindered N-substituted imidazole. Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are based on established catalytic activities of related imidazole derivatives. The bulky N-trityl group is anticipated to significantly influence the catalytic performance, potentially offering unique selectivity profiles.
Application Note 1: Nucleophilic Catalysis in Acyl Transfer Reactions
Imidazole and its derivatives are well-established nucleophilic catalysts for acyl transfer reactions, such as the hydrolysis and aminolysis of esters. The catalytic cycle typically involves the formation of a reactive acyl-imidazolium intermediate. The bulky trityl group in this compound is expected to sterically hinder the approach of the acyl substrate and the subsequent nucleophilic attack, which may lead to lower reaction rates compared to less substituted imidazoles. However, this steric hindrance could also be exploited to achieve regioselectivity in reactions with substrates possessing multiple acyl groups.
Potential Advantages:
-
Regioselectivity: The significant steric bulk of the trityl group may allow for selective catalysis at less sterically hindered acyl centers in multifunctional molecules.
-
Modulation of Reactivity: The electron-donating nature of the ethyl group at the 4-position can enhance the nucleophilicity of the imidazole ring, partially offsetting the steric hindrance.
Table 1: Hypothetical Performance of this compound in the Acylation of a Hindered Alcohol
| Catalyst (10 mol%) | Substrate | Acylating Agent | Solvent | Time (h) | Yield (%) |
| Imidazole | 1-Adamantanol | Acetic Anhydride | Dichloromethane | 12 | 45 |
| 4-Ethylimidazole | 1-Adamantanol | Acetic Anhydride | Dichloromethane | 12 | 55 |
| This compound | 1-Adamantanol | Acetic Anhydride | Dichloromethane | 24 | 30 |
| DMAP | 1-Adamantanol | Acetic Anhydride | Dichloromethane | 4 | 95 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocol: Acylation of a Hindered Alcohol
Objective: To evaluate the catalytic efficacy of this compound in the acylation of a sterically demanding alcohol.
Materials:
-
This compound
-
1-Adamantanol (Substrate)
-
Acetic Anhydride (Acylating Agent)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (Et3N)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 1-adamantanol (1.0 mmol, 1.0 eq).
-
Add this compound (0.1 mmol, 0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane (5 mL).
-
Add triethylamine (1.2 mmol, 1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mmol, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the acetylated product.
Application Note 2: Potential as a Precursor for N-Heterocyclic Carbene (NHC) Organocatalysis
N-substituted imidazoles are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of transformations, including the benzoin condensation and Stetter reaction. The generation of the NHC from this compound would involve deprotonation at the C2 position. The extreme steric bulk of the N-trityl group would likely result in a highly hindered NHC.
Potential Applications and Challenges:
-
Asymmetric Catalysis: A chiral trityl group could potentially lead to a novel class of chiral NHC catalysts.
-
Steric Hindrance: The formation and catalytic activity of such a bulky NHC might be significantly impeded. The steric interactions between the trityl group and the substituents on the substrate could prevent the formation of the key Breslow intermediate.[1]
Table 2: Predicted Outcome for the Benzoin Condensation of Furfural
| Catalyst Precursor (20 mol%) | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1,3-Dimesitylimidazolium chloride | DBU | THF | 60 | 6 | >95 |
| 1-Trityl-4-ethylimidazolium salt | DBU | THF | 60 | 48 | <5 (predicted) |
Note: Data is hypothetical and for illustrative purposes. The synthesis of the corresponding imidazolium salt is a prerequisite.
Experimental Protocol: Attempted Benzoin Condensation
Objective: To investigate the potential of this compound as an NHC precatalyst in the benzoin condensation of furfural.
Materials:
-
1-Trityl-4-ethylimidazolium chloride (requires prior synthesis)
-
Furfural (freshly distilled)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 1-Trityl-4-ethylimidazolium chloride salt (0.2 mmol, 0.2 eq).
-
Add anhydrous THF (2 mL).
-
Add freshly distilled furfural (1.0 mmol, 1.0 eq).
-
Add DBU (0.22 mmol, 0.22 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 48 hours.
-
Monitor the reaction by TLC or GC-MS for the formation of the benzoin product.
-
If conversion is observed, quench the reaction with dilute HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Diagrams
References
Application Notes and Protocols for 1-Trityl-4-ethylimidazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Trityl-4-ethylimidazole as a versatile intermediate in pharmaceutical synthesis. The trityl group serves as a bulky, acid-labile protecting group for the imidazole nitrogen, enabling selective functionalization at other positions of the imidazole ring.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The trityl (triphenylmethyl) group offers effective protection of the imidazole nitrogen, preventing unwanted side reactions during subsequent synthetic steps. Its steric bulk can also direct reactions to other positions of the imidazole ring. The acid-labile nature of the trityl group allows for its mild removal, preserving the integrity of the target molecule.[1][2]
Key Applications
The primary application of this compound in pharmaceutical development is as a protected intermediate for the synthesis of more complex molecules. By protecting the imidazole nitrogen, subsequent reactions such as lithiation, halogenation, or formylation can be directed to the C2 or C5 positions of the imidazole ring. This strategic protection is crucial in the multi-step synthesis of various drug candidates. While direct examples for this compound are not extensively published, its utility can be inferred from the use of similar trityl-protected imidazoles in the synthesis of compounds like medetomidine intermediates.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 4-ethylimidazole with trityl chloride. The following protocol is adapted from procedures for similar 4-alkyl-imidazoles.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-ethylimidazole
-
Trityl chloride (TrCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Acetonitrile
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-ethylimidazole (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 - 1.3 eq) to the solution.
-
Slowly add a solution of trityl chloride (1.1 - 1.3 eq) in dichloromethane to the reaction mixture at room temperature.[3]
-
Stir the reaction mixture at room temperature for 20-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or by precipitation from a dichloromethane/ether mixture) to yield this compound as a solid.[3]
Quantitative Data for Analogous Syntheses:
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
| Imidazole-4-carboxylic acid ethyl ester | Trityl chloride, Triethylamine | Dichloromethane | 20 | 97-98 | 90-92 (HPLC) | [3] |
| 4-methylimidazole | Trityl chloride | Acetonitrile | 3 | 57 | N/A | [4] |
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Deprotection of the Trityl Group
The removal of the trityl group is a critical step to unveil the imidazole nitrogen for further reactions or to yield the final API. This is typically achieved under acidic conditions.[1]
Experimental Protocol: Deprotection of this compound
Method A: Using Formic Acid [1]
-
Dissolve the this compound in cold formic acid (97%+).
-
Stir the solution for a few minutes at room temperature.
-
Evaporate the formic acid under reduced pressure.
-
Co-evaporate the residue with dioxane, followed by ethanol and diethyl ether to remove residual acid.
-
Extract the residue with warm water to dissolve the deprotected 4-ethylimidazole, leaving the insoluble triphenylcarbinol byproduct behind.
-
Filter the mixture and evaporate the aqueous filtrate to obtain the deprotected product.
Method B: Using Boron Trifluoride Etherate (Lewis Acid) [1]
-
Dissolve the this compound in a mixture of chloroform and methanol.
-
Add boron trifluoride etherate (BF₃·OEt₂) at room temperature.
-
Stir the mixture for approximately 45 minutes.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue as needed.
Deprotection Mechanism Diagram:
Caption: Deprotection pathway of this compound.
Further Reactions of this compound
With the imidazole nitrogen protected, this compound can undergo various reactions at other positions of the imidazole ring. A common subsequent step is the lithiation at the C2 position, followed by quenching with an electrophile to introduce a new substituent.
Logical Relationship for C2-Functionalization:
Caption: Strategy for C2-functionalization of this compound.
Conclusion
This compound is a valuable pharmaceutical intermediate that facilitates the synthesis of complex imidazole-containing molecules. The trityl protecting group allows for regioselective modifications of the imidazole core, and its straightforward removal under mild acidic conditions makes it an attractive choice in drug development. The protocols and data presented, based on closely related analogs, provide a solid foundation for researchers and scientists working with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Trityl-4-ethylimidazole
This guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-Trityl-4-ethylimidazole, a common protecting group strategy in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the N-tritylation of 4-ethylimidazole using trityl chloride in the presence of a base. The trityl group selectively protects the nitrogen of the imidazole ring.
Q2: What are the most common issues encountered during this synthesis?
Common problems include low product yield, incomplete reaction, and the formation of side products. These issues can often be attributed to the quality of reagents, reaction conditions, and the presence of moisture.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials (4-ethylimidazole and trityl chloride), you can observe the consumption of reactants and the formation of the product. The product, being more nonpolar, will have a higher Rf value than the starting imidazole.
Q4: What are the key safety precautions to take during this synthesis?
Trityl chloride is corrosive and moisture-sensitive.[3] Triethylamine is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Experimental Protocol
This protocol is adapted from a similar synthesis of 1-Trityl-4-methylimidazole.
Materials:
-
4-ethylimidazole
-
Trityl chloride (TrCl)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)
-
Toluene for recrystallization
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethylimidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous acetonitrile.
-
Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.05 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove triethylamine hydrochloride and any unreacted 4-ethylimidazole. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by recrystallization from a solvent such as toluene to obtain pure this compound as a white solid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive trityl chloride due to hydrolysis.[3][4] 2. Insufficient base to neutralize the HCl byproduct. 3. Reaction time is too short or temperature is too low. | 1. Use fresh, high-purity trityl chloride. Ensure all glassware is thoroughly dried. 2. Use a slight excess of a dry, tertiary amine base like triethylamine. 3. Increase reaction time and/or temperature and monitor by TLC until starting material is consumed. |
| Incomplete Reaction | 1. Stoichiometry of reactants is incorrect. 2. Inefficient stirring. | 1. Carefully check the molar equivalents of all reactants. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Presence of Multiple Spots on TLC | 1. Formation of triphenylmethanol from hydrolysis of trityl chloride.[3][4] 2. Unreacted starting materials. | 1. Minimize moisture in the reaction. Triphenylmethanol can be removed by column chromatography. 2. Ensure the reaction goes to completion. Unreacted 4-ethylimidazole can be removed by an aqueous wash. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Incorrect recrystallization solvent. | 1. Purify the crude product by column chromatography on silica gel. 2. Experiment with different solvent systems for recrystallization (e.g., toluene, ethyl acetate/hexanes). |
Visual Guides
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the synthesis.
References
Technical Support Center: Optimizing Reaction Yield for 1-Trityl-4-ethylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Trityl-4-ethylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield of this compound?
A1: The most critical parameters influencing the reaction yield include the choice of base, solvent, reaction temperature, and reaction time. The purity of reactants, particularly the 4-ethylimidazole and trityl chloride, is also crucial. Moisture should be rigorously excluded from the reaction mixture to prevent the hydrolysis of trityl chloride.
Q2: What are the common side products in the synthesis of this compound?
A2: A common side product is the other regioisomer, 1-Trityl-5-ethylimidazole. The formation of this isomer is influenced by steric and electronic factors.[1] Another significant byproduct is triphenylmethanol, formed from the hydrolysis of trityl chloride if moisture is present. In some cases, over-alkylation can occur, leading to the formation of a quaternary imidazolium salt, although this is less common with the bulky trityl group.
Q3: How can I confirm the correct regiochemistry of my product?
A3: The most reliable method for confirming the regiochemistry of this compound is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 1H NMR and 13C NMR will show distinct chemical shifts for the imidazole ring protons and carbons, which can be compared to literature values for 1,4- and 1,5-disubstituted imidazoles. 2D NMR techniques like NOESY can also be employed to establish through-space correlations between the trityl group protons and the protons on the imidazole ring.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Trityl Chloride | Trityl chloride can hydrolyze to triphenylmethanol upon exposure to moisture. Use freshly opened or properly stored trityl chloride. Consider recrystallizing the trityl chloride if its purity is questionable. |
| Insufficient Base | A base is required to deprotonate the 4-ethylimidazole, increasing its nucleophilicity. Ensure at least one equivalent of a suitable base, such as triethylamine or a stronger, non-nucleophilic base, is used.[2] |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like acetonitrile is a common condition.[3] Consider increasing the temperature incrementally, monitoring the reaction progress by TLC. |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-ethylimidazole) is consumed. |
Problem 2: Formation of a Mixture of Regioisomers
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring the Undesired Isomer | The regioselectivity of N-alkylation of unsymmetrical imidazoles is complex and influenced by steric hindrance and electronic effects.[1][4] The bulky trityl group generally favors substitution at the less sterically hindered nitrogen. |
| Tautomerization of 4-ethylimidazole | 4-ethylimidazole exists as a mixture of tautomers. The reaction conditions can influence which tautomer is more reactive. Altering the solvent or base may shift the regioselectivity. |
| Purification Challenges | The two regioisomers may have very similar polarities, making them difficult to separate by standard column chromatography. |
| Solution | Careful optimization of the reaction conditions may be necessary. Additionally, specialized chromatographic techniques, such as preparative HPLC or the use of different stationary phases, might be required for separation. An alternative strategy is to protect the desired nitrogen through a multi-step synthesis if regioselectivity remains a persistent issue.[5] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Triphenylmethanol | If the reaction was exposed to moisture, triphenylmethanol will be present as a byproduct. This can often be removed by recrystallization or careful column chromatography. |
| Unreacted Starting Materials | If the reaction did not go to completion, unreacted 4-ethylimidazole and trityl chloride will contaminate the product. Optimize the reaction conditions to ensure full conversion. |
| Product is an Oil or Gummy Solid | The product may not have crystallized properly. Try different recrystallization solvents or solvent systems. Trituration with a non-polar solvent like hexane or ether can sometimes induce crystallization. |
| Product is Contaminated with Salts | If a base like triethylamine was used, the resulting triethylamine hydrochloride salt must be removed. This is typically achieved by an aqueous workup, where the organic layer is washed with water to remove water-soluble salts. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of N-Tritylation of Imidazoles
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Triethylamine (1.1 eq) | Potassium Carbonate (1.5 eq) | Sodium Hydride (1.1 eq) | Stronger, non-nucleophilic bases like NaH may lead to faster reaction rates but can be more challenging to handle. Triethylamine is a common and effective choice. |
| Solvent | Acetonitrile | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile and DCM are commonly used. The choice of solvent can influence reaction rate and solubility of reactants. |
| Temperature | Room Temperature | 50°C | Reflux | Higher temperatures generally increase the reaction rate, but may also lead to more side products. Refluxing is often necessary.[3] |
| Reaction Time | 3 hours | 12 hours | 24 hours | Reaction time should be optimized by monitoring the reaction progress via TLC to ensure completion without significant decomposition. |
Note: The data in this table is illustrative and based on general principles of similar reactions. Actual results may vary.
Experimental Protocols
Detailed Method for the Synthesis of this compound
This protocol is adapted from procedures for similar N-tritylations of imidazoles.[2][3]
Materials:
-
4-ethylimidazole
-
Trityl chloride (Triphenylmethyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 4-ethylimidazole (1.0 equivalent).
-
Dissolution: Add anhydrous acetonitrile to dissolve the 4-ethylimidazole.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Trityl Chloride: In a separate flask, dissolve trityl chloride (1.05 equivalents) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring imidazole solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. WO2015078235A1 - Method for preparing medetomidine intermediate - Google Patents [patents.google.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trityl-Imidazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of trityl-imidazole compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of trityl-imidazole compounds via column chromatography and crystallization.
Column Chromatography Issues
Question: My trityl-imidazole compound appears to be decomposing on the silica gel column. What can I do?
Answer:
Decomposition on silica gel is a common issue, especially for compounds with acid-labile groups like the trityl group. Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Silica gel can be acidic. Deactivating it by pre-treating with a base can prevent the cleavage of the trityl group.
-
Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Add 1-2% triethylamine (v/v) to the slurry and mix thoroughly. Pack the column with this neutralized silica.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Alternatives: Alumina (neutral or basic) or Florisil® can be effective substitutes for silica gel.[1]
-
-
Perform a Stability Test: Before running a large-scale column, test your compound's stability on a small amount of silica gel.
-
Protocol: Spot your compound on a TLC plate and let it sit for a few hours. Develop the plate to see if any new, lower Rf spots (indicative of the more polar, deprotected imidazole) have appeared.[1]
-
Question: I am having trouble separating my trityl-imidazole product from non-polar impurities, such as triphenylmethane or unreacted trityl chloride.
Answer:
The bulky and non-polar nature of the trityl group can make separation from other non-polar compounds challenging.
-
Optimize Your Solvent System: A slight adjustment in solvent polarity can significantly impact separation.
-
Strategy: Utilize solvent systems with a low percentage of a polar solvent. A gradient elution, starting with a very non-polar mobile phase (e.g., 100% hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate), can effectively separate compounds with close Rf values.
-
-
Consider Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography, which separates compounds based on hydrophobicity, can be a powerful alternative.
Question: My trityl-imidazole compound is not eluting from the column, even with a highly polar solvent system.
Answer:
This issue can arise from several factors:
-
Insoluble Impurities: The compound or an impurity may have crystallized on the column, blocking the flow.[1] This is more likely if the crude product is not fully dissolved before loading.
-
Strong Adsorption: The imidazole moiety can interact strongly with the silica gel.
-
Troubleshooting:
-
Ensure your compound is fully dissolved in the loading solvent.
-
Try adding a small amount of a more polar solvent like methanol to your mobile phase to help desorb the compound.
-
If the compound is still retained, it may have decomposed to the highly polar, unprotected imidazole.
-
-
Crystallization Issues
Question: I am unable to induce crystallization of my purified trityl-imidazole compound.
Answer:
The bulky trityl group can sometimes hinder the formation of a well-ordered crystal lattice.
-
Initiate Crystallization:
-
Optimize the Solvent System: The choice of solvent is critical for successful crystallization.
-
Strategy: Use a solvent system where your compound is soluble at high temperatures but has low solubility at room temperature or below. A binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[4]
-
-
Slow Cooling: Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
Question: My crystallized product is still impure. What could be the reason?
Answer:
Impurities can become trapped in the crystal lattice during formation.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold solvent to remove any surface impurities.[3]
-
Recrystallize: A second crystallization step can significantly improve purity.
-
Slow Crystal Growth: Ensure that the crystals form slowly. Rapid crystallization can trap impurities within the crystal structure.[5]
Frequently Asked Questions (FAQs)
1. What are the most common impurities in a trityl-imidazole synthesis?
Common impurities include:
-
Unreacted Imidazole: Highly polar and will likely remain at the baseline on a TLC plate.
-
Unreacted Trityl Chloride: Can be hydrolyzed to triphenylmethanol during workup.
-
Triphenylmethanol: A common byproduct from the hydrolysis of trityl chloride or the trityl cation.
-
Over-tritylated products: In some cases, di-tritylated species can form.
2. How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system to achieve good separation between your product and potential impurities. The trityl-imidazole product will be significantly less polar (higher Rf) than the starting imidazole.
3. My NMR spectrum shows unexpected peaks. What could they be?
Besides the impurities listed above, common laboratory solvents are often present in purified samples. Refer to the table below for the 1H NMR chemical shifts of common solvents.
| Solvent | 1H NMR Chemical Shift (ppm) in CDCl3 |
| Acetone | 2.17 |
| Dichloromethane | 5.30 |
| Diethyl ether | 3.48 (q), 1.21 (t) |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) |
| Hexanes | 1.25, 0.88 |
| Toluene | 7.27-7.17 (m), 2.36 (s) |
| Triethylamine | 2.53 (q), 1.01 (t) |
| Data sourced from Gottlieb, H. E., et al. (1997). J. Org. Chem.[6] |
4. What is the best way to remove the trityl protecting group after my synthesis is complete?
The trityl group is acid-labile and can be removed under mild acidic conditions.
-
Common Reagents:
5. Why is my yield low after purification?
Low yields can result from several factors:
-
Incomplete reaction: Ensure your reaction has gone to completion before starting the purification.
-
Decomposition on silica gel: As discussed in the troubleshooting guide, this is a significant cause of yield loss.
-
Loss during workup: Ensure efficient extraction and minimize transfers.
-
Product remaining in the mother liquor after crystallization: Optimize your crystallization conditions to maximize crystal formation.
Experimental Protocols
Protocol 1: Purification of 1-Trityl-1H-imidazole by Flash Column Chromatography
-
Prepare the Column:
-
Dry pack a glass column with silica gel (230-400 mesh).
-
Equilibrate the column with the starting eluent (e.g., 5% ethyl acetate in hexanes).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the starting eluent.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the product.
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of 1-Trityl-1H-imidazole
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., acetonitrile or an ethanol/water mixture) until the solid just dissolves.[4]
-
-
Cooling:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of trityl-imidazole compounds.
Caption: Troubleshooting decision tree for purification challenges of trityl-imidazole compounds.
References
- 1. Chromatography [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
preventing side reactions during trityl deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the acid-catalyzed deprotection of trityl (triphenylmethyl) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during trityl deprotection?
A1: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the stable trityl cation (Tr+) that is liberated during the acidic cleavage. Electron-rich amino acid residues such as tryptophan, methionine, tyrosine, and cysteine are particularly susceptible to this modification.[1] Additionally, acid-catalyzed oxidation of sensitive residues like methionine and tryptophan can occur, especially with prolonged exposure to acidic conditions.[1] Incomplete deprotection can also be an issue, particularly for sterically hindered substrates or N-terminal asparagine residues.[2]
Q2: How can these side reactions be prevented?
A2: The most effective strategy to prevent side reactions is the addition of "scavengers" to the deprotection reaction mixture. Scavengers are nucleophilic species that react with and neutralize the electrophilic trityl cation, preventing it from reacting with the desired product.[3] The choice of scavenger is critical and depends on the specific substrate and the potential side reactions.
Q3: What are the most commonly used scavengers and what are their functions?
A3: Common scavengers include:
-
Trialkylsilanes (e.g., triisopropylsilane - TIS, triethylsilane - TES): These are excellent scavengers for the trityl cation. They act as hydride donors, reducing the trityl cation to triphenylmethane.[3]
-
Thiols (e.g., ethanedithiol - EDT, thioanisole): These are effective at scavenging the trityl cation and can also help to prevent the oxidation of methionine and tryptophan.[1]
-
Water: Can act as a scavenger, but is generally less effective than silanes or thiols.
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Phenol: Can be used to scavenge cations and may offer some protection to tyrosine and tryptophan residues.[1]
Q4: Can I use a single scavenger for all situations?
A4: While a general-purpose scavenger cocktail can be effective in many cases, it is often necessary to tailor the scavenger mixture to the specific needs of the synthesis. For example, if your substrate contains sensitive residues like tryptophan or methionine, the inclusion of a thiol scavenger is highly recommended.[1]
Troubleshooting Guide
This guide addresses common issues encountered during trityl deprotection in a question-and-answer format.
Problem 1: My reaction is incomplete, and I still see starting material.
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Possible Cause: Insufficient acid strength or concentration.
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Solution: Increase the concentration of the acid (e.g., TFA) or use a stronger acid. However, be aware that harsher acidic conditions can increase the likelihood of other side reactions.
-
-
Possible Cause: Insufficient reaction time.
-
Solution: Extend the reaction time and monitor the progress by a suitable analytical method like TLC or LC-MS. Some sterically hindered trityl groups or specific sequences (e.g., N-terminal Asn(Trt)) may require longer deprotection times.[2]
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: While most deprotections are carried out at room temperature, gentle warming may be necessary for particularly stubborn protecting groups. Proceed with caution, as higher temperatures can also promote side reactions.
-
Problem 2: The yield of my desired product is low.
-
Possible Cause: Side reactions are consuming the product.
-
Solution: Optimize your scavenger cocktail. Refer to the quantitative data table below for recommended scavenger compositions. Ensure your scavengers are fresh and of high quality.
-
-
Possible Cause: Product loss during workup and purification.
-
Solution: Review your workup procedure. Ensure that the pH is properly neutralized before extraction. If your product is water-soluble, you may be losing it in the aqueous washes. Consider alternative purification methods if you are experiencing significant losses during column chromatography.
-
-
Possible Cause: Incomplete reaction.
-
Solution: Refer to the troubleshooting steps for "Incomplete Reaction" above.
-
Problem 3: I am observing unexpected byproducts in my final product.
-
Possible Cause: Alkylation of your molecule by the trityl cation.
-
Solution: This is the most common side reaction. The addition of an effective scavenger, such as triisopropylsilane (TIS), is crucial.[3]
-
-
Possible Cause: Oxidation of sensitive functional groups.
-
Solution: If your molecule contains methionine or tryptophan, add a thiol scavenger like ethanedithiol (EDT) to the cleavage cocktail and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Possible Cause: Premature deprotection of other acid-labile protecting groups.
-
Solution: Use milder acidic conditions (e.g., lower concentration of TFA, or a weaker acid like acetic acid) if your molecule contains other acid-sensitive groups.
-
Data Presentation
The following table summarizes common scavenger cocktails used to prevent side reactions during trityl deprotection, primarily in the context of peptide synthesis. The principles are broadly applicable to other molecules.
| Scavenger Cocktail | Composition (v/v) | Target Side Reaction(s) | Typical Application |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | General cation scavenging | Peptides without Cys, Met, or Trp |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Alkylation of Trp, Met, Cys; Oxidation | Peptides containing multiple sensitive residues |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General cation scavenging | General purpose for many peptides |
| TFA/TIS/EDT/H₂O | 94% TFA, 1% TIS, 2.5% EDT, 2.5% H₂O | Alkylation and oxidation of Trp, Met, Cys | Peptides with sensitive residues |
Experimental Protocols
Protocol 1: General Procedure for Trityl Deprotection of a Primary Alcohol
This protocol describes a general method for the deprotection of a trityl-protected primary alcohol using trifluoroacetic acid (TFA) with triisopropylsilane (TIS) as a scavenger.
Materials:
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Trityl-protected alcohol
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Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve the trityl-protected alcohol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Scavenger and Acid: To the stirred solution, add triisopropylsilane (TIS, 2-5 equivalents). Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a stirred, chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the deprotected alcohol. Triphenylmethane, the byproduct from the scavenger, is non-polar and should elute early in the chromatography.
Visualizations
Mechanism of Trityl Deprotection and Scavenging
Caption: General mechanism of acid-catalyzed trityl deprotection and the role of scavengers.
Side Reaction Pathway: Tryptophan Alkylation
Caption: Alkylation of a tryptophan residue by the trityl cation.
Troubleshooting Workflow for Trityl Deprotection
Caption: A decision tree for troubleshooting common issues in trityl deprotection.
References
improving the stability of 1-Trityl-4-ethylimidazole during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 1-Trityl-4-ethylimidazole during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily affected by moisture, temperature, light, and acidic conditions. The trityl protecting group is susceptible to hydrolysis, particularly in the presence of moisture and acids, which can lead to the cleavage of the trityl group and degradation of the compound.
Q2: What are the ideal storage conditions for solid this compound?
A2: For solid this compound, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Storage at low temperatures is crucial to minimize degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: Stock solutions of this compound should be stored at low temperatures to maintain stability. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.
Troubleshooting Guide
Problem: I am observing degradation of my this compound sample, what could be the cause?
This troubleshooting guide will help you identify the potential causes of degradation and provide solutions to improve the stability of your compound.
Caption: Troubleshooting workflow for identifying causes of this compound degradation.
Data on Storage Conditions
| Compound | Storage Condition (Solid) | Storage Condition (Solution) | Reference |
| 2-Amino-1-trityl-imidazole | 2-8°C, protect from light | Not specified | [1] |
| 2-(1-Trityl-imidazol-4-yl)acetic acid | -20°C | Not specified | [2] |
| 1-Trityl-1H-imidazole-4-carbaldehyde | Not specified | -20°C (1 month), -80°C (6 months) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparing a Stock Solution of this compound
This protocol outlines the steps for safely handling the solid compound and preparing a stock solution, minimizing exposure to atmospheric moisture and contaminants.
Caption: Experimental workflow for the preparation of a stable stock solution.
Methodology:
-
Preparation of Inert Environment: All manipulations of solid this compound should be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line, to minimize exposure to moisture and oxygen.
-
Weighing: Accurately weigh the desired amount of the compound in a pre-dried vial.
-
Solvent Addition: Add the required volume of a suitable anhydrous solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) to the vial using a syringe.
-
Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved.
-
Aliquoting: If desired, aliquot the stock solution into smaller, single-use, pre-dried vials to avoid repeated freeze-thaw cycles.
-
Sealing: Tightly seal the vials under the inert atmosphere.
-
Storage: Store the vials at the recommended low temperature (e.g., -20°C or -80°C) and protected from light.
Protocol 2: Proposed Protocol for an Accelerated Stability Study
This protocol describes a general approach to assess the stability of this compound under accelerated conditions. The results can help predict the long-term stability and determine optimal storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple, identical samples of this compound, both as a solid and in a relevant solvent.
-
Storage Conditions: Store the samples under a matrix of controlled conditions, including different temperatures (e.g., 4°C, 25°C, 40°C) and relative humidity levels (e.g., ambient, 75% RH). Include a control group stored under ideal conditions (-80°C, inert atmosphere).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the withdrawn samples for degradation. A common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection.
-
HPLC Method: A reverse-phase C18 column can be used with a gradient elution of acetonitrile and water (with a neutral or slightly basic buffer to prevent acid-catalyzed hydrolysis on the column).
-
Detection: Monitor the elution profile at a wavelength where this compound and its potential degradation products (e.g., 4-ethylimidazole and triphenylmethanol) absorb.
-
-
Data Evaluation: Quantify the amount of remaining this compound and any degradation products at each time point. Plot the concentration of the parent compound versus time for each storage condition to determine the degradation rate.
This systematic approach will provide valuable data to establish the optimal storage and handling procedures to ensure the long-term stability of this compound in your experiments.
References
Technical Support Center: Tritylation of 4-Ethylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the tritylation of 4-ethylimidazole.
Troubleshooting Guides
Issue 1: Incomplete or Low-Yield Tritylation
You are observing a significant amount of unreacted 4-ethylimidazole in your reaction mixture, resulting in a low yield of the desired 1-trityl-4-ethylimidazole.
Possible Causes and Solutions:
-
Insufficient Base or Inappropriate Base Strength: The tritylation of imidazoles with trityl chloride typically requires a base to deprotonate the imidazole nitrogen, forming the more nucleophilic imidazolide anion.
-
Recommendation: Employ a suitable base to facilitate the reaction. Common bases used for this purpose include triethylamine (TEA), diisopropylethylamine (DIEA), or stronger bases like sodium hydride (NaH). The choice of base can significantly impact the reaction rate and yield. For instance, preparing the sodium salt of 4-ethylimidazole with NaH prior to the addition of trityl chloride can drive the reaction to completion. A patent for the production of N-trityl-imidazoles suggests reacting a silver or alkali metal salt of the imidazole with a trityl halide.
-
Experimental Protocol:
-
Suspend 4-ethylimidazole in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add one equivalent of a strong base like sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the imidazolide salt.
-
Cool the reaction mixture back to 0 °C and add a solution of trityl chloride in the same solvent dropwise.
-
Let the reaction proceed at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
-
-
Reaction Conditions Not Optimized: Temperature, solvent, and reaction time play a crucial role in the efficiency of the tritylation reaction.
-
Recommendation: Systematically optimize the reaction conditions. Acetonitrile is a commonly used solvent for this reaction. Heating the reaction mixture to reflux can increase the reaction rate.
-
Quantitative Data Snapshot: The following table summarizes the impact of different conditions on the tritylation of imidazole derivatives, providing a starting point for optimization.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Acetonitrile | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile often provides good yields. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIEA) | Sodium Hydride (NaH) | Stronger bases like NaH can lead to higher conversion. |
| Temperature | Room Temperature | 50 °C | Reflux | Higher temperatures generally increase the reaction rate. |
| Reaction Time | 3 hours | 12 hours | 24 hours | Longer reaction times may be necessary for complete conversion. |
-
Moisture in the Reaction: Trityl chloride is sensitive to moisture and can be hydrolyzed to triphenylmethanol, which will not react with the imidazole.
-
Recommendation: Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for incomplete tritylation.
Issue 2: Formation of Multiple Products (Regioisomers)
You observe two or more spots on your TLC plate that correspond to tritylated products, suggesting the formation of both N1 and N3-tritylated isomers of 4-ethylimidazole.
Possible Causes and Solutions:
-
Tautomerization of 4-Ethylimidazole: 4-Ethylimidazole exists as a mixture of two tautomers, which can lead to the formation of two different tritylated regioisomers. The steric hindrance from the ethyl group at the 4-position can influence the site of tritylation.
-
Recommendation: The regioselectivity of the tritylation can be influenced by the reaction conditions. Generally, bulkier protecting groups like the trityl group will preferentially attack the less sterically hindered nitrogen atom. In the case of 4-ethylimidazole, this is expected to be the N1 position.
-
Strategies to Enhance Regioselectivity:
-
Use of a Bulky Base: A bulky, non-nucleophilic base like DIEA may preferentially deprotonate the less hindered nitrogen, leading to a higher proportion of one isomer.
-
Low-Temperature Reaction: Running the reaction at lower temperatures can sometimes improve the regioselectivity by favoring the kinetically controlled product.
-
-
-
Purification Challenges: Separating the regioisomers can be challenging due to their similar polarities.
-
Recommendation: Flash column chromatography on silica gel is the most common method for separating such isomers. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can be effective. High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative separation of imidazole derivatives.
-
Purification Protocol:
-
Concentrate the crude reaction mixture.
-
Adsorb the residue onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Carefully load the adsorbed crude product onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the desired product.
-
-
Isomer Formation Pathway:
Caption: Formation of regioisomers during tritylation.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the tritylation of 4-ethylimidazole?
A1: A general protocol involves reacting 4-ethylimidazole with trityl chloride in the presence of a base. A study on the tritylation of the similar 4-methylimidazole used acetonitrile as the solvent and refluxed the mixture for 3 hours, obtaining a 57% yield after recrystallization. For improved yields, using a strong base like sodium hydride to pre-form the imidazolide salt is recommended.
Experimental Protocol:
| Step | Action | Details |
| 1 | Reactant Preparation | Dissolve 4-ethylimidazole (1 equivalent) in anhydrous acetonitrile. |
| 2 | Base Addition | Add triethylamine (1.1 equivalents). |
| 3 | Trityl Chloride Addition | Add trityl chloride (1.05 equivalents) portion-wise. |
| 4 | Reaction | Heat the mixture to reflux and stir for 3-6 hours. |
| 5 | Work-up | Cool the reaction, filter off any salts, and concentrate the filtrate. |
| 6 | Purification | Purify the crude product by flash column chromatography or recrystallization from a suitable solvent like toluene. |
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material, 4-ethylimidazole, is polar and will have a low Rf value. The tritylated product is much less polar and will have a higher Rf value. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the common byproducts in this reaction?
A3: Besides the unreacted starting material and the potential for a regioisomer, a common byproduct is triphenylmethanol. This forms if the trityl chloride reacts with any moisture present in the reaction. Triphenylmethanol can often be removed during column chromatography.
Q4: How do I remove the trityl protecting group after my subsequent reaction steps?
A4: The trityl group is acid-labile and can be removed under mild acidic conditions. A common method is to treat the tritylated compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with 80% acetic acid in water. The reaction is typically fast and can be monitored by TLC.
Technical Support Center: Optimization of HPLC Methods for Imidazole Isomers
This guide provides technical support for researchers, scientists, and drug development professionals working on the separation of 1-Trityl-4-ethylimidazole isomers and other structurally related compounds using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Where is the best starting point for developing an HPLC method to resolve this compound isomers?
A1: A systematic approach to method development is crucial. Start by selecting a column and mobile phase combination that is likely to provide some interaction with your analytes. For imidazole derivatives, both reversed-phase and normal-phase chromatography are viable options. A good starting point is a reversed-phase method due to its robustness and wide applicability.
A recommended initial screening protocol involves testing a few different column chemistries and mobile phase compositions to find the most promising conditions for further optimization.
Q2: Which HPLC columns are most effective for separating imidazole isomers?
A2: The choice of column is critical for resolving isomers. Since isomers have very similar chemical properties, the stationary phase must offer unique interactions to differentiate them. For structural isomers like potential regio-isomers of this compound, stationary phases that offer alternative selectivity mechanisms beyond simple hydrophobicity are recommended. For enantiomers, a chiral stationary phase (CSP) is mandatory.
| Column Type | Stationary Phase Chemistry | Primary Interaction Mechanism | Best Suited For | Citation |
| Phenyl-Hexyl | Phenyl rings bonded to silica | π-π interactions, hydrophobicity | Aromatic structural isomers | [1][2] |
| Cyano (CN) | Cyanopropyl groups bonded to silica | Dipole-dipole interactions, weak hydrophobicity | Isomers with polar functional groups | [1] |
| C18 (ODS) | Octadecylsilane bonded to silica | Hydrophobic (van der Waals) interactions | General purpose, good initial screening column | [1] |
| Chiral (e.g., Chiralcel®) | Polysaccharide derivatives (cellulose, amylose) | Chiral recognition (inclusion, H-bonding) | Enantiomers (optical isomers) | [3][4][5][6] |
Q3: How do I optimize the mobile phase to improve the resolution of my isomer peaks?
A3: Mobile phase optimization is one of the most powerful tools for improving resolution.[7] The key parameters to adjust are the organic solvent type and ratio, pH, and the use of additives.
-
Organic Modifier: In reversed-phase HPLC, changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity (α) because they have different interactions with the analyte and stationary phase.[1] Adjusting the percentage of the organic modifier affects the retention factor (k'). Increasing retention by reducing the organic content often improves resolution, but also increases run time.[7][8]
-
Mobile Phase pH: Imidazole compounds are basic and their ionization state is pH-dependent.[9][10] Adjusting the mobile phase pH with a suitable buffer can dramatically change the retention and peak shape of your isomers.[1][9] For basic compounds, operating at a pH 2-3 units away from the analyte's pKa is a common strategy.
-
Additives/Buffers: Using a buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM helps maintain a stable pH and can improve peak shape.[9][11] For basic compounds exhibiting peak tailing, adding a small amount of an amine modifier like diethylamine (DEA) can sometimes be effective in normal-phase chromatography.[3][5]
Troubleshooting Guide
Q1: I have poor resolution (Rs < 1.5) between my two isomer peaks. What steps should I take?
A1: Poor resolution is a common issue when separating closely related isomers. A logical, step-by-step approach is the best way to solve the problem. The goal is to manipulate the three factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[12]
The following flowchart outlines a systematic troubleshooting process.
Caption: Troubleshooting flowchart for improving HPLC peak resolution.
Q2: My peaks are showing significant tailing. How can I improve the peak shape?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica surface.[11] Here are common solutions:
-
Adjust Mobile Phase pH: For a basic compound like this compound, using a mobile phase with a low pH (e.g., 2.5-3.5) can protonate the analyte and minimize interactions with silanols. Conversely, a high pH (e.g., 8-10) can deprotonate the silanols, but requires a pH-stable column (e.g., hybrid silica).[10]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol activity.[11]
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[11][13] Try reducing the injection volume or sample concentration.
-
Check for Column Contamination: A contaminated guard column or analytical column can cause poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.[13]
Q3: My retention times are drifting or unstable. What are the likely causes?
A3: Unstable retention times can compromise the reliability of your method. The most common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This is especially important when changing mobile phases; flushing with at least 10-20 column volumes is recommended.[13]
-
Mobile Phase Issues: The mobile phase may be improperly prepared, or one component may be selectively evaporating over time. Prepare fresh mobile phase daily and keep the reservoir bottles capped.[9] Air bubbles in the system can also cause fluctuations; ensure your mobile phase is properly degassed.[14]
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. Using a column oven provides a stable thermal environment and improves reproducibility.[13]
-
System Leaks: Check for any leaks in the system, from the pump to the detector. Even a small leak can cause pressure fluctuations and lead to drifting retention times.[14]
Experimental Protocols
Protocol 1: Initial Screening Method for this compound Isomers (Reversed-Phase)
This protocol provides a robust starting point for method development.
-
HPLC System & Column:
-
System: Any standard HPLC or UHPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Guard Column: A compatible Phenyl-Hexyl guard column.
-
Column Temperature: 30 °C.[8]
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm (or the λmax of your compound).[3]
-
Gradient Program: Start with a shallow gradient to screen for the isomers.
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of your this compound isomer mixture in Acetonitrile at 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of Acetonitrile and Water.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
Analysis & Optimization:
-
After the initial run, analyze the chromatogram for peak resolution and retention.
-
If peaks are unresolved but retained, adjust the gradient to be shallower around the elution time of the isomers.
-
If peaks co-elute early, increase the initial aqueous percentage.
-
Refer to the troubleshooting guide for further optimization steps.
-
Workflow for HPLC Method Optimization
Caption: A systematic workflow for HPLC method development and optimization.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. mastelf.com [mastelf.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Acidic Deprotection of Trityl Imidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the acidic deprotection of trityl-protected imidazoles.
Frequently Asked Questions (FAQs)
Q1: My trityl deprotection is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this:
-
Insufficient Acid Strength or Concentration: The trityl group's lability is dependent on the acid used. While generally considered acid-labile, complete removal requires appropriate acidic conditions. If you are using a weak acid like acetic acid, you may need to increase the reaction time or temperature. For more robust trityl groups, switching to a stronger acid like trifluoroacetic acid (TFA) may be necessary.[1][2]
-
Steric Hindrance: The bulky nature of the trityl group can sometimes hinder the access of the acid to the nitrogen atom of the imidazole ring, especially in complex molecules.[1]
-
Reaction Time and Temperature: Deprotection may be slow at room temperature. Gently heating the reaction mixture or extending the reaction time can often drive the reaction to completion. However, be cautious as prolonged exposure to strong acids or high temperatures can lead to side reactions.
-
Substrate-Specific Effects: The electronic properties of your specific imidazole derivative can influence the stability of the trityl group. In some cases, standard conditions may not be sufficient. For instance, the deprotection of N-terminal trityl-asparagine has been reported to be particularly slow.[3][4]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid in your reaction mixture.
-
Switch to a Stronger Acid: If using a weak acid, consider using TFA or formic acid.[1][5]
-
Increase Reaction Temperature: Gently warm the reaction mixture, monitoring for any degradation of your starting material or product.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until all the starting material is consumed. For particularly stubborn cases, cleavage times of up to 4 hours may be required.
-
Consider an Alternative Protecting Group: For challenging substrates, using a more labile trityl derivative like a methoxy-substituted trityl (MMT, DMT) group, or a different protecting group altogether, such as the xanthenyl group, may be a better strategy in the long run.[1][4]
Q2: I am observing significant side product formation during deprotection. What are these side products and how can I minimize them?
A2: The primary cause of side product formation is the highly reactive trityl cation (triphenylmethyl cation) generated during the deprotection reaction.[1] This carbocation can react with nucleophilic functional groups on your molecule or in the reaction mixture.
-
Common Side Reactions:
-
Re-tritylation: The trityl cation can re-attach to other nucleophilic sites on your molecule.
-
Alkylation of Scavengers or Solvents: The trityl cation can react with scavengers or solvents, leading to a complex mixture of byproducts.
-
Degradation of Acid-Sensitive Groups: Other acid-labile protecting groups (e.g., Boc, t-butyl esters) or sensitive functionalities in your molecule may be cleaved under the deprotection conditions.[1][6][7]
-
Minimization Strategies:
-
Use of Scavengers: The most effective way to prevent side reactions is to add a carbocation scavenger to the reaction mixture. Common scavengers include:
-
Triisopropylsilane (TIS): Reacts with the trityl cation to form a stable silyl ether.
-
Ethanedithiol (EDT): A good scavenger for t-butyl cations and also helps in the removal of the trityl group from cysteine.
-
Thioanisole: Another effective scavenger.
-
Water: Can act as a scavenger by quenching the trityl cation to form triphenylmethanol.
-
-
Optimize Reaction Conditions: Use the mildest acidic conditions (lowest effective concentration and temperature) that still achieve complete deprotection in a reasonable timeframe.
-
Choose an Appropriate Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.
Q3: How do I effectively purify my deprotected imidazole?
A3: The purification strategy depends on the properties of your product and the byproducts.
-
Precipitation of Triphenylmethanol: The primary byproduct of trityl deprotection in the presence of water is triphenylmethanol. This compound is often insoluble in aqueous solutions. After quenching the reaction, you can often precipitate the triphenylmethanol and remove it by filtration.[1]
-
Extraction: A common workup involves neutralizing the acid, followed by extraction. The deprotected imidazole, being more polar, will likely remain in the aqueous phase, while the triphenylmethanol and other nonpolar byproducts can be extracted into an organic solvent.
-
Chromatography: If simple precipitation or extraction is insufficient, purification by column chromatography (e.g., silica gel) or preparative HPLC may be necessary.[8][9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the acidic deprotection of trityl imidazoles.
| Issue | Potential Cause | Recommended Action |
| Incomplete Deprotection | Insufficient acid strength/concentration | Increase acid concentration or switch to a stronger acid (e.g., from acetic acid to TFA).[1] |
| Short reaction time or low temperature | Increase reaction time and/or gently warm the reaction. Monitor progress by TLC/LC-MS. | |
| Steric hindrance | Use a less hindered acid or consider a more labile protecting group for future syntheses. | |
| Side Product Formation | Reaction of the trityl cation with the product or other nucleophiles | Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.[1] |
| Cleavage of other acid-sensitive groups | Use milder acidic conditions or choose orthogonal protecting groups. The trityl group can be cleaved in the presence of TBS ethers using acetic or formic acid.[1] | |
| Low Yield | Incomplete deprotection | See "Incomplete Deprotection" above. |
| Product degradation | Use milder deprotection conditions and ensure the reaction is not run for an unnecessarily long time. | |
| Difficult purification | Optimize the workup procedure to efficiently remove triphenylmethanol. Consider recrystallization or chromatographic purification. | |
| Difficulty in Removing Triphenylmethanol | Co-precipitation with the product | Try different solvent systems for precipitation/recrystallization. |
| Similar solubility to the product | Utilize column chromatography with an appropriate solvent gradient for separation. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and generally effective method for trityl deprotection.
-
Dissolve the Substrate: Dissolve the trityl-protected imidazole in dichloromethane (DCM).
-
Add Scavengers: Add a scavenger, such as triisopropylsilane (TIS) (1-5 equivalents).
-
Add TFA: Cool the solution in an ice bath and add trifluoroacetic acid (TFA) dropwise. The concentration of TFA can range from 2% to 95% depending on the lability of the trityl group and the presence of other acid-sensitive functionalities.[10] For many substrates, a 2-10% solution of TFA in DCM is a good starting point.
-
Monitor the Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-2 hours. The appearance of a yellow color can indicate the formation of the trityl carbocation.[10]
-
Workup:
-
Evaporate the solvent and TFA under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., diethyl ether) to precipitate the deprotected product if it is a salt.
-
Alternatively, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
-
Purification: Purify the crude product by recrystallization, precipitation, or column chromatography.
Protocol 2: Deprotection using Formic Acid
Formic acid is a milder alternative to TFA and can be useful when other acid-sensitive groups are present.[1][5]
-
Treat with Formic Acid: Treat the trityl-protected imidazole with cold 97+% formic acid. The reaction is often rapid, sometimes complete in as little as 3 minutes.[1]
-
Evaporation: Remove the formic acid under high vacuum (oil pump) at room temperature.
-
Azeotropic Removal: Co-evaporate the residue with dioxane, followed by ethanol and diethyl ether to remove residual formic acid.[1]
-
Extraction and Purification:
-
Extract the residue with warm water.
-
Filter to remove the insoluble triphenylmethanol.[1]
-
Evaporate the aqueous filtrate to obtain the deprotected imidazole.
-
Data Summary
Table 1: Comparison of Deprotection Times for Trityl and Methoxy-Trityl Groups
| Protecting Group | Reagent | Temperature | Deprotection Time |
| 5'-Trityl-uridine | 80% Acetic Acid | Room Temperature | 48 hours[1] |
| Mono-methoxy-trityl (MMTr) | 80% Acetic Acid | Room Temperature | 2 hours[1] |
| Di-methoxy-trityl (DMTr) | 80% Acetic Acid | Room Temperature | 15 minutes[1] |
| Tri-methoxy-trityl (TMTr) | 80% Acetic Acid | Room Temperature | 1 minute[1] |
| His(Mmt) | 1% TFA with iPr3SiH | Not specified | 10 minutes[10] |
| Unsubstituted Trityl | 2% TFA | Not specified | 1 hour[10] |
Visual Guides
Caption: Mechanism of acidic deprotection of N-trityl imidazoles and the role of scavengers.
Caption: Troubleshooting workflow for acidic deprotection of trityl imidazoles.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Strategies for Regioselective Imidazole Substitution
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective substitution of imidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Controlling N-Alkylation and N-Arylation
Question 1: How can I selectively alkylate or arylate the N-1 versus the N-3 position of an unsymmetrically substituted imidazole?
Controlling N-substitution in unsymmetrical imidazoles is a common challenge due to the tautomeric nature of the imidazole ring. The regioselectivity is influenced by steric hindrance, electronic effects of the substituents, and the reaction conditions.
Troubleshooting Strategies:
-
Steric Hindrance: Bulky substituents on the imidazole ring will sterically hinder the adjacent nitrogen atom, favoring substitution at the less hindered nitrogen.[1][2] Similarly, using a bulky alkylating or arylating agent can increase selectivity for the less sterically encumbered nitrogen.[1]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen. This directs substitution to the more distant, more nucleophilic nitrogen.[1][3] Conversely, electron-donating groups can enhance the reactivity of the nearby nitrogen.
-
Protecting Groups: The use of a removable protecting group can effectively block one nitrogen atom, allowing for substitution at the other. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a versatile option that can be strategically introduced and later removed.[4][5]
-
Catalyst and Ligand Systems: For N-arylation, specific palladium catalyst and ligand systems have been developed to achieve high N-1 selectivity. For instance, using a biaryl phosphine ligand with a palladium precursor can strongly favor N-1 arylation.[6][7] Pre-activating the catalyst by heating the palladium source and ligand together before adding the imidazole substrate can significantly improve reaction efficiency and selectivity, as imidazoles can sometimes inhibit catalyst activation.[6][7]
Controlling C-H Functionalization
Question 2: I am trying to perform a direct C-H arylation on my imidazole, but I am getting a mixture of C-2, C-4, and C-5 substituted products. How can I improve the regioselectivity?
The regioselectivity of C-H functionalization of the imidazole core is dependent on the inherent electronic properties of the ring and the reaction conditions employed. The C-2 proton is the most acidic, while the C-5 position is generally the most susceptible to electrophilic attack.[3][4]
Troubleshooting Strategies:
-
Directing Groups: The use of an N-1 directing group is a powerful strategy to control the position of C-H functionalization. The SEM group has been effectively used to direct arylation to specific positions.[4][8]
-
Reaction Conditions for C-5 Arylation: Palladium-catalyzed C-5 arylation can be favored by using a weak base such as potassium carbonate or cesium carbonate.[4] The mechanism is thought to proceed through an electrophilic metalation-deprotonation pathway.[4]
-
Reaction Conditions for C-2 Arylation: To favor C-2 arylation, a switch to a stronger base like sodium tert-butoxide in a non-polar solvent is often effective.[4] The addition of copper(I) salts can also promote C-2 selectivity in palladium-catalyzed arylations.[4]
-
Accessing the C-4 Position (The "SEM-Switch"): The C-4 position is the least reactive towards direct C-H functionalization. A clever strategy to access this position involves a "SEM-switch." This process entails the initial C-5 arylation of an N-1 SEM-protected imidazole, followed by a rearrangement that moves the SEM group from N-1 to N-3. This transposition effectively re-designates the original C-4 as the new, more reactive C-5 position, which can then be functionalized.[4][5][8]
Quantitative Data Summary
The following table summarizes representative yields and regioselectivities for different imidazole substitution strategies.
| Reaction Type | Imidazole Substrate | Reagent/Catalyst System | Product(s) | Ratio (Product:Byproduct) | Yield (%) | Reference |
| C-5 Arylation | 1-SEM-imidazole | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA | 5-phenyl-1-SEM-imidazole | 7:1 (C5:C2,5-diphenyl) | 72 | [4] |
| C-2 Arylation | 1-SEM-imidazole | Pd(OAc)₂, SPhos, NaOtBu, Toluene | 2-phenyl-1-SEM-imidazole | 6:1 (C2:C5) | 65 | [4] |
| N-1 Arylation | 4-methylimidazole | Pd₂(dba)₃, Biaryl Ligand L1, K₃PO₄ | 1-aryl-4-methylimidazole | >99:1 (N1:N3) | 95 | [6] |
| "SEM-Switch" | 5-phenyl-1-SEM-imidazole | NaH, DMF | 4-phenyl-1-SEM-imidazole | - | 88 | [4] |
Experimental Protocols
Protocol 1: Regioselective C-5 Arylation of 1-SEM-imidazole [4]
-
To an oven-dried reaction vessel, add 1-SEM-imidazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylacetamide (DMA) (5 mL).
-
Heat the reaction mixture at 120 °C for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective N-1 Arylation of 4-Methylimidazole [6]
-
In a glovebox, add Pd₂(dba)₃ (0.0075 mmol) and the biaryl phosphine ligand L1 (0.018 mmol) to a reaction vial.
-
Add anhydrous toluene/dioxane (5:1, 0.5 mL) and heat the mixture at 120 °C for 3 minutes to pre-activate the catalyst.
-
In a separate vial, add 4-methylimidazole (1.2 mmol), aryl bromide (1.0 mmol), and K₃PO₄ (2.0 mmol).
-
Add the pre-activated catalyst solution to the vial containing the reagents.
-
Seal the vial and heat at 120 °C for 5 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Visualizing Reaction Strategies
Diagram 1: General Strategies for Regioselective C-H Arylation of Imidazole
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in multi-component imidazole synthesis
Technical Support Center: Multi-Component Imidazole Synthesis
Welcome to the technical support center for multi-component imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield in a multi-component imidazole synthesis?
A1: The yield of multi-component imidazole synthesis, such as the Debus-Radziszewski reaction, is highly sensitive to several factors. The most critical include the choice of catalyst, the solvent system, reaction temperature, and reaction time.[1][2] The purity of the starting materials and the efficiency of the final purification steps also play a significant role.[3][4]
Q2: How does the choice of catalyst affect the reaction yield?
A2: The catalyst can dramatically influence reaction rates and yields. A variety of catalysts, including Brønsted acids, Lewis acids, and solid-supported catalysts, have been used effectively.[5][6][7] For instance, using silicotungstic acid as a catalyst has shown that increasing the catalyst concentration from 2.5 mol% to 7.5 mol% can increase the yield from 63% to 94%.[5] In some protocols, a catalyst may not be necessary, especially when using green solvents like glycerol which can activate the reactants through hydrogen bonding.[2]
Q3: Can the solvent system impact the success of the synthesis?
A3: Absolutely. The solvent choice is crucial. While traditional solvents like ethanol and methanol are used, they can sometimes lead to lower yields because they solvate reactants like ammonium acetate, reducing their reactivity.[2] Alternative approaches such as using green solvents (e.g., glycerol), ionic liquids, dual solvent systems (e.g., DMSO/H₂O), or even solvent-free conditions have been reported to produce excellent yields.[2][8][9]
Q4: What are common side reactions that can lower my yield?
A4: Undesired side reactions can compete with the formation of the target imidazole, thereby reducing the yield. One common issue is the formation of byproducts like 2-aroyl-4(5)-arylimidazoles, which is highly dependent on the specific reaction conditions.[8] In syntheses involving glyoxal, the formation of acetals and oligomers is a competing pathway that can significantly lower the yield of the desired imidazole product.[4]
Q5: Are there modern techniques that can improve yields and reduce reaction times?
A5: Yes, alternative energy sources can offer significant advantages over conventional heating. Microwave-assisted synthesis has been shown to produce better yields in significantly shorter reaction times.[5] Similarly, ultrasound irradiation is another green technique that can enhance reaction rates and improve yields, with some studies reporting yields of 73-98% in under an hour, compared to much lower yields and longer times with conventional reflux.[6]
Q6: My crude product looks fine, but my isolated yield is low. What purification issues could be the cause?
A6: Low isolated yields are often traced back to purification challenges. If crystallization is the chosen method, impurities can interfere with crystal formation.[3] It's important to select an appropriate solvent for crystallization and to wash the obtained crystals thoroughly to remove residual impurities.[3] In some cases, the product may be more soluble in the crystallization solvent than anticipated, leading to losses. If the issue persists, exploring alternative purification methods like column chromatography may be necessary.
Troubleshooting Guides
This section provides a more detailed, question-and-answer guide to address specific experimental problems.
Problem 1: Low or No Product Formation
Q: I've run my reaction, but TLC analysis shows very little or no desired product. What should I check first?
A: A systematic approach is key. Start by verifying the integrity of your starting materials.
-
Reagent Quality: Ensure that your aldehyde, dicarbonyl compound, and ammonia source (e.g., ammonium acetate) are pure and dry. Aldehydes, in particular, can oxidize upon storage.
-
Reaction Conditions: Double-check the reaction temperature and time. Some multi-component reactions require elevated temperatures to proceed efficiently.[10] Compare your protocol to established methods; conventional heating might require several hours, whereas microwave-assisted methods can be much faster.[6]
-
Catalyst Activity: If your reaction is catalyst-dependent, ensure the catalyst is active. Some catalysts are sensitive to air or moisture. Consider trying a different catalyst, as catalytic activity can be highly substrate-specific.[11]
-
Solvent Choice: The solvent may not be optimal for your specific substrates. Poor solubility of starting materials can hinder the reaction.[2] Consider screening different solvents as outlined in the data tables below.
Problem 2: Multiple Spots on TLC Indicating a Mixture of Products
Q: My reaction produces the desired product, but also significant amounts of byproducts, leading to a low yield after purification. How can I improve selectivity?
A: The formation of multiple products suggests that side reactions are occurring or that the reaction conditions are not optimized for selectivity.
-
Optimize Temperature: High temperatures can sometimes lead to the formation of degradation products or side reactions.[10] Try running the reaction at a lower temperature for a longer duration.
-
Adjust Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one component, particularly the aldehyde or ammonia source, can sometimes lead to the formation of byproducts.
-
Change the Catalyst: The catalyst plays a crucial role in directing the reaction pathway. Some catalysts may favor the formation of the desired product over others. For example, in competitive reactions that could form tri- or tetrasubstituted imidazoles, HBF₄–SiO₂ was found to be highly effective for both, while Zn(BF₄)₂ was particularly good for tetrasubstituted products.[11]
-
Investigate pH: For aqueous-based syntheses, the pH can sometimes influence the reaction pathway, although in some cases it has been shown to have a minimal effect.[4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating how changing reaction parameters can impact product yield.
Table 1: Effect of Catalyst Concentration on Yield
| Catalyst | Concentration (mol%) | Solvent | Temperature | Yield (%) | Reference |
| Silicotungstic Acid | 2.5 | Ethanol | Reflux | 63 | [5] |
| Silicotungstic Acid | 5.0 | Ethanol | Reflux | 85 | [5] |
| Silicotungstic Acid | 7.5 | Ethanol | Reflux | 94 | [5] |
| Silicotungstic Acid | 10.0 | Ethanol | Reflux | 94 | [5] |
Table 2: Comparison of Heating Methods
| Method | Catalyst | Time | Yield (%) | Reference |
| Ultrasound Irradiation | Ionic Liquid | 35-60 min | 73-98 | [6] |
| Conventional Reflux | Ionic Liquid | 120-190 min | 38-86 | [6] |
Table 3: Effect of Solvent on a Catalyst-Free Reaction
| Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 5 | Low | [2] |
| Methanol | Reflux | 5 | Low | [2] |
| Glycerol | Room Temp. | - | 52 | [2] |
| DMSO/H₂O (1:1) | 140 °C | 24 | Excellent | [9] |
Experimental Protocols
General Protocol for Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a generalized procedure based on the Debus-Radziszewski reaction and its modern variations.
-
Reactant Preparation: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and the chosen catalyst (e.g., lactic acid, 1 mL).[5]
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol or glycerol) if the reaction is not being run under solvent-free conditions.[2][5]
-
Reaction Heating:
-
Conventional Heating: Equip the flask with a reflux condenser and heat the mixture at the desired temperature (e.g., 160 °C) for the specified time.[5]
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a set power and time (e.g., 180 watts for ~111 seconds).[1]
-
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Toluene:Ethyl Acetate, 7:3).[12]
-
Work-up and Isolation:
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure substituted imidazole.
Visualizations
Caption: Troubleshooting workflow for low yields in imidazole synthesis.
Caption: Simplified Debus-Radziszewski reaction pathway.
Caption: Decision tree for selecting a suitable synthesis catalyst.
References
- 1. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4(+) in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 11. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. allresearchjournal.com [allresearchjournal.com]
Technical Support Center: Synthesis of 1-Trityl-4-ethylimidazole
Welcome to the technical support center for the synthesis of 1-Trityl-4-ethylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to moisture, during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The most significant challenge is the high sensitivity of the reagents to moisture. The key reagent, trityl chloride, readily hydrolyzes in the presence of water to form triphenylmethanol, a byproduct that can complicate purification and reduce the overall yield of the desired product.[1] Additionally, if the synthesis of the 4-ethylimidazole precursor involves Grignard reagents, extreme anhydrous conditions are necessary as Grignard reagents are highly reactive towards water.
Q2: How does moisture affect the tritylation reaction?
A2: Moisture directly impacts the reaction in two main ways:
-
Consumption of Trityl Chloride: Water reacts with trityl chloride to form the inactive triphenylmethanol. This side reaction consumes the tritylating agent, reducing the amount available to react with 4-ethylimidazole and thereby lowering the yield of the target molecule.[1]
-
Formation of Byproducts: The formation of triphenylmethanol introduces an impurity that must be removed during the purification process, often requiring additional chromatographic steps.
Q3: What are the ideal reaction conditions to minimize the impact of moisture?
A3: To minimize the impact of moisture, the reaction should be carried out under strictly anhydrous and inert conditions. This includes:
-
Using thoroughly dried glassware, either by oven-drying or flame-drying.[2]
-
Employing anhydrous solvents, which can be prepared by distillation over a suitable drying agent or by using a commercial solvent purification system.[3][4]
-
Running the reaction under an inert atmosphere, such as nitrogen or argon.[2]
Q4: Can you provide a general overview of the N-tritylation mechanism?
A4: The N-tritylation of an imidazole proceeds via a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of trityl chloride. The reaction is believed to proceed through an SN1 mechanism, involving the formation of a stable trityl cation intermediate.[5] A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct formed during the reaction.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Presence of moisture in reagents or solvents. | Ensure all glassware is rigorously dried (oven or flame-dried).[2] Use freshly distilled anhydrous solvents.[3] Consider using molecular sieves to further dry the solvent before use.[6] |
| Degradation of trityl chloride. | Use a fresh bottle of trityl chloride. Store trityl chloride in a desiccator to prevent moisture absorption.[7] | |
| Inefficient reaction conditions. | Optimize the reaction temperature and time. Ensure an appropriate base (e.g., triethylamine, pyridine) is used in a suitable molar excess to neutralize HCl.[5] | |
| Impure starting materials. | Verify the purity of 4-ethylimidazole before use. Impurities can interfere with the reaction. | |
| Presence of a Major Byproduct (Triphenylmethanol) | Hydrolysis of trityl chloride due to moisture. | Follow all recommendations for maintaining anhydrous conditions.[2][3] |
| Incomplete reaction. | Increase the reaction time or temperature to drive the reaction to completion. | |
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts. | Use column chromatography on silica gel for purification. A solvent system of ethyl acetate and hexane is often effective for separating the product from triphenylmethanol and unreacted imidazole.[8] |
| Formation of regioisomers. | While less common with trityl groups due to steric hindrance, the possibility of reaction at the other nitrogen in the imidazole ring exists.[9] Careful chromatographic separation may be required. | |
| Inconsistent Results | Variability in the moisture content of reagents and solvents. | Standardize the procedure for drying solvents and handling reagents to ensure reproducibility.[2][3] |
| Atmospheric moisture. | Ensure a positive pressure of inert gas is maintained throughout the reaction setup.[10] |
Experimental Protocols
Protocol 1: Synthesis of 4-ethylimidazole
This protocol is a general method for the synthesis of 4-substituted imidazoles and may require optimization for 4-ethylimidazole.
Materials:
-
2-Butanone
-
Formamide
-
Sulfuric acid
-
Ammonia solution
-
Diethyl ether
Procedure:
-
A mixture of 2-butanone and a molar excess of formamide is heated in the presence of a catalytic amount of sulfuric acid.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is neutralized with an ammonia solution.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude 4-ethylimidazole is purified by distillation or chromatography.
Protocol 2: Synthesis of this compound
Materials:
-
4-ethylimidazole
-
Trityl chloride
-
Anhydrous triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen or in a desiccator.[2][10] Anhydrous dichloromethane should be obtained by distillation from a suitable drying agent (e.g., calcium hydride) or from a commercial solvent purification system.[3]
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-ethylimidazole (1.0 eq).
-
Dissolve the 4-ethylimidazole in anhydrous dichloromethane.
-
Add anhydrous triethylamine (1.1 - 1.5 eq) to the solution via syringe.
-
In a separate flame-dried flask, dissolve trityl chloride (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Slowly add the trityl chloride solution to the 4-ethylimidazole solution at room temperature with vigorous stirring under a nitrogen atmosphere.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[8]
-
Characterization: Characterize the purified this compound by NMR spectroscopy to confirm its structure and purity.[11][12][13]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Anhydrous and Air-Sensitive Solvent | [Common Chemicals & Lab Tools][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. One moment, please... [total-synthesis.com]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. Nuclear Magnetic Resonance- and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Ethylimidazole (7098-07-9) 1H NMR [m.chemicalbook.com]
Validation & Comparative
Validating the Molecular Structure of 1-Trityl-4-ethylimidazole: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of various analytical techniques for the structural validation of 1-Trityl-4-ethylimidazole, with a primary focus on the definitive method of X-ray crystallography and its common alternatives.
The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural validation is paramount in chemical synthesis and drug discovery. While X-ray crystallography stands as the gold standard for determining the absolute configuration of a crystalline compound, other spectroscopic and spectrometric methods provide valuable and often more readily accessible data to corroborate the proposed structure.
Performance Comparison: Structural Validation Techniques
The following table summarizes the key quantitative and qualitative data that can be obtained from different analytical methods for the structural validation of this compound.
| Analytical Technique | Information Provided | Sample Requirements | Resolution | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Single, high-quality crystal (typically > 0.1 mm). | Atomic (sub-Ångstrom). | Provides the definitive, unambiguous molecular structure. | Crystal growth can be a significant bottleneck. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C). | ~1-10 mg dissolved in a suitable deuterated solvent. | Indirectly provides structural information through chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs). | Non-destructive, provides information about the molecule in solution, which can be more biologically relevant. | Does not provide the absolute 3D structure; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Micrograms to nanograms of sample. | High mass accuracy (ppm level). | High sensitivity, allows for determination of elemental composition. | Provides no information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | ~1-5 mg, can be solid or in solution. | Identifies characteristic bond vibrations. | Fast and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
Experimental Protocols
X-ray Crystallography
A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector. The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish the connectivity of atoms within the molecule.
Mass Spectrometry
A dilute solution of this compound is introduced into the mass spectrometer. Depending on the ionization method used (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion.
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of a small molecule's structure, highlighting the central role of X-ray crystallography when a suitable crystal is available.
Caption: Workflow for the structural validation of this compound.
A Comparative Guide to N-Protected Imidazoles: 1-Trityl-4-ethylimidazole vs. Other Common Alternatives
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The imidazole moiety, a common feature in pharmaceuticals and biologically active molecules, often requires protection of its nitrogen atom to prevent unwanted side reactions. This guide provides an objective comparison of 1-Trityl-4-ethylimidazole with other commonly employed N-protected imidazoles: N-tosyl, N-Boc, and N-benzyl derivatives. The comparison is supported by representative experimental data and detailed protocols to aid in the selection of the most suitable protecting group for a given synthetic strategy.
Introduction to N-Protected Imidazoles
The protection of the imidazole nitrogen is crucial for various synthetic transformations, including metal-catalyzed cross-coupling reactions, lithiation, and other nucleophilic additions. The choice of the protecting group significantly impacts the stability of the imidazole ring to different reaction conditions, the ease of its introduction and removal, and the overall yield of the synthetic sequence. An ideal protecting group should be easy to install in high yield, stable to the desired reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups in the molecule. This guide focuses on the performance of the bulky trityl group in this compound and compares it against the electron-withdrawing tosyl group, the acid-labile Boc group, and the versatile benzyl group.
Comparison of Performance: Synthesis and Deprotection
The selection of a protecting group is often a trade-off between stability and ease of removal. The following tables summarize the typical performance of each protecting group in the context of imidazole chemistry.
Table 1: Comparison of Synthesis of N-Protected 4-Ethylimidazoles
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield |
| Trityl (Tr) | Trityl chloride (TrCl) | Acetonitrile, reflux | 3 hours | ~57% (for 4-methylimidazole)[1] |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Dichloromethane, 0 °C to rt | 1.5 hours | High |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Methanol, Et₃N, rt | Overnight | High |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Base (e.g., NaH), DMF | Variable | Good |
Table 2: Comparison of Deprotection of N-Protected Imidazoles
| Protecting Group | Reagents and Conditions | Reaction Time | Typical Yield | Notes |
| Trityl (Tr) | Mild acid (e.g., TFA in DCM, acetic acid) | Minutes to hours | High | Very acid sensitive. |
| Tosyl (Ts) | Cesium carbonate in THF/MeOH; Trifluoroacetic anhydride/pyridine | 0.5 - 18 hours | High[2][3] | Stable to acidic conditions, cleaved by strong bases or specific reagents. |
| Boc | NaBH₄ in EtOH; Thermal (120-230 °C); TFA in DCM | 30 min - 48 hours | 75-100%[1][4] | Acid-labile, can also be cleaved under specific basic or thermal conditions. |
| Benzyl (Bn) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Variable | High | Stable to many acidic and basic conditions. |
Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding the synthetic strategies involved.
Caption: General synthesis routes for N-protected 4-ethylimidazoles.
Caption: Common deprotection methods for N-protected imidazoles.
Detailed Experimental Protocols
The following are representative protocols for the synthesis and deprotection of each class of N-protected imidazole.
Protocol 1: Synthesis of 1-Trityl-4-methylimidazole
This protocol for 4-methylimidazole can be adapted for 4-ethylimidazole.
Materials:
-
4-Methylimidazole (0.1 mol)
-
Trityl chloride (0.05 mol)
-
Acetonitrile (200 mL)
-
Toluene for recrystallization
Procedure:
-
Dissolve 4-methylimidazole and trityl chloride in acetonitrile.
-
Heat the solution under reflux for 3 hours.[1]
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the solid residue from toluene to yield 1-trityl-4-methylimidazole as white crystals.[1]
Protocol 2: Deprotection of N-Tosyl-5-bromoindole
This protocol for a substituted indole illustrates a general method for N-tosyl deprotection that is applicable to imidazoles.
Materials:
-
N-Tosyl-5-bromoindole (6.0 mmol)
-
Cesium carbonate (18.0 mmol)
-
Tetrahydrofuran (THF, 50 mL)
-
Methanol (MeOH, 25 mL)
-
Water
Procedure:
-
Dissolve N-tosyl-5-bromoindole in a mixture of THF and MeOH at room temperature.[3]
-
Add cesium carbonate to the solution.
-
Stir the resulting mixture at ambient temperature for 18 hours, monitoring the reaction progress by HPLC.[3]
-
Once the reaction is complete, evaporate the solvents under vacuum.[3]
-
Add water to the residue and stir for 10 minutes.
-
Filter the solids, wash with water, and dry to obtain the deprotected indole.[3]
Protocol 3: Synthesis of tert-Butyl 1H-imidazole-1-carboxylate (N-Boc-imidazole)
Materials:
-
Imidazole (10.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol)
-
Triethylamine (Et₃N, 10.0 mmol)
-
Methanol (40 mL)
-
Ethyl acetate
-
Brine, 5% NaHCO₃ solution
Procedure:
-
To a solution of imidazole in methanol, add triethylamine and Boc₂O.
-
Stir the reaction mixture at room temperature overnight.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with brine and 5% NaHCO₃ solution.
-
Dry the organic phase over Na₂SO₄, evaporate the solvent, and purify the product by column chromatography.
Protocol 4: Selective Deprotection of N-Boc-imidazoles using NaBH₄
Materials:
-
N-Boc-imidazole derivative (1.0 equiv)
-
Sodium borohydride (NaBH₄, 1.5 equiv)
-
Ethanol (95% or dry)
Procedure:
-
Dissolve the N-Boc-imidazole in ethanol at room temperature.
-
Add sodium borohydride in one portion.
-
Stir the reaction at room temperature, monitoring by TLC until completion (typically 3.5 to 48 hours depending on the substrate).[4][5]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify as necessary. This method provides good to excellent yields (75-98%).[4][5]
Conclusion
The choice of an N-protecting group for the imidazole ring is a critical decision in the design of a synthetic route.
-
This compound offers the advantage of being removable under very mild acidic conditions, which is beneficial for substrates sensitive to other deprotection methods. However, its bulky nature can introduce steric hindrance, and the yields for its introduction may be moderate.
-
N-Tosylimidazole derivatives are robust and stable to a wide range of conditions, particularly acidic ones. Their removal, however, requires specific and sometimes harsh basic conditions.
-
N-Boc-imidazole provides a versatile option, being cleavable under acidic, specific basic, or thermal conditions. This allows for orthogonal deprotection strategies.
-
N-Benzylimidazole is a stable protecting group that can be removed by catalytic hydrogenation, a mild and selective method, provided no other reducible functional groups are present.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic sequence, including the nature of other functional groups present in the molecule and the planned subsequent reaction steps. This guide provides the necessary data and protocols to make an informed decision for the efficient and successful synthesis of complex molecules containing the imidazole moiety.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
A Comparative Analysis of Deprotection Methods for Trityl Groups
The trityl (triphenylmethyl, Tr) group is a cornerstone in the strategic protection of primary alcohols, and to a lesser extent, amines and thiols, particularly within carbohydrate, nucleoside, and peptide chemistry. Its bulkiness affords selectivity for sterically accessible positions, and its removal is typically achieved under acidic conditions. However, the lability of the trityl group can be finely tuned by substitution on the phenyl rings, leading to a spectrum of protecting groups with varying stability. This guide provides a comparative analysis of common and emerging deprotection methods for trityl groups, supported by experimental data to aid researchers in selecting the optimal conditions for their specific synthetic needs.
Overview of Deprotection Strategies
The cleavage of a trityl ether proceeds via the formation of a stable trityl cation, a reaction favored by acidic conditions. The choice of deprotection reagent is critical to ensure high yields and prevent the degradation of sensitive functional groups within the substrate. Key considerations include the acid strength, the presence of other acid-labile protecting groups, and the potential for side reactions.
Common Deprotection Methods: A Quantitative Comparison
The following table summarizes the reaction conditions and outcomes for various trityl deprotection methods based on available experimental data.
| Deprotection Method | Reagent(s) | Substrate | Reaction Time | Temperature | Yield (%) | Reference |
| Brønsted Acid | 80% Acetic Acid | 5'-Trityl-uridine | 48 h | Room Temp. | Quantitative | [1] |
| 80% Acetic Acid | 5'-Monomethoxytrityl-uridine | 2 h | Room Temp. | Quantitative | [1] | |
| 80% Acetic Acid | 5'-Dimethoxytrityl-uridine | 15 min | Room Temp. | Quantitative | [1] | |
| 80% Acetic Acid | 5'-Trimethoxytrityl-uridine | 1 min | Room Temp. | Quantitative | [1] | |
| 97+% Formic Acid | Compound II (unspecified) | 3 min | Cold | Not Specified | [1] | |
| 95% TFA/water | Protected Peptide | 20-30 min | Room Temp. | Not Specified | [2] | |
| 1% TFA in DCM | Trityl-Serine (on resin) | Not Specified | Room Temp. | Effective | [3] | |
| Lewis Acid | BF3·OEt2 (2 equiv.) | Protected Carbohydrate | 45 min | Room Temp. | 93% | [1] |
| Iodine-Mediated | I2 (0.1 M in DCM) | S-Trityl Protected Peptide | 5 min | Room Temp. | Not Specified | [4] |
| Salt-Mediated | LiCl | Primary Trityl Ether | 12 h | Reflux in MeOH | 88% | [5] |
| LiCl | Monotritylated Diol | 25 h | Reflux in MeOH | Not Specified | [5] | |
| Photocatalytic | [Mes-Acr-Me+][ClO4–] | Trityl-protected thiols/alcohols | 2-6 h | Room Temp. | Good to Excellent | [6] |
Experimental Protocols
Below are detailed methodologies for key deprotection experiments cited in this guide.
1. Brønsted Acid Deprotection with Formic Acid [1]
-
Substrate: Compound II (200 mg, 0.4 mmol)
-
Procedure:
-
Treat the substrate with 3 mL of cold (ice bath) 97+% formic acid for 3 minutes.
-
Evaporate the solvent using an oil pump at room temperature.
-
Co-evaporate the residue twice with dioxane, followed by evaporations from ethanol and diethyl ether to remove residual formic acid.
-
Extract the residue with 10 mL of warm water.
-
Filter the insoluble triphenylmethanol byproduct.
-
Evaporate the filtrate in vacuo to yield the deprotected product.
-
2. Lewis Acid Deprotection with Boron Trifluoride Etherate [1]
-
Substrate: Protected Carbohydrate (2.0 mmol, 1.0 equiv.)
-
Procedure:
-
Dissolve the substrate in a mixture of CHCl3 (16 mL) and MeOH (4 mL).
-
Add BF3·OEt2 (4.0 mmol, 0.5 mL, 2.0 equiv.) at room temperature.
-
Stir the mixture at room temperature for 45 minutes.
-
Quench the reaction by pouring the mixture into a separatory funnel containing EtOAc (100 mL) and water (100 mL).
-
Wash the organic layer with brine (100 mL), dry over Na2SO4, and filter.
-
Remove the solvent under reduced pressure.
-
Add CH2Cl2 (10 mL) and hexane (30 mL) to the crude product to precipitate the deprotected compound.
-
Filter the solid and wash with Et2O/hexane (2/3, 20 mL).
-
Dry the product to obtain the deprotected alcohol.
-
3. Iodine-Mediated Deprotection of S-Trityl Group [4]
-
Substrate: S-Trityl Protected Peptide
-
Procedure:
-
Dissolve the protected peptide in dichloromethane (DCM) (1 mL/µmol peptide).
-
Add a 0.1 M solution of iodine in DCM (22 µL/µmol peptide).
-
Stir the mixture for 5 minutes at room temperature.
-
Add 0.2 M citrate buffer containing ascorbic acid (5 mg/mL) (100 µL of buffer per µmol peptide) to quench the reaction.
-
Isolate the deprotected peptide by chromatography (e.g., Sephadex column).
-
4. Lithium Chloride-Mediated Deprotection [5]
-
Substrate: Primary Trityl Ether
-
Procedure:
-
Dissolve the trityl ether and an equimolar amount of LiCl in methanol (3 mL).
-
Heat the mixture at reflux overnight.
-
Cool the reaction mixture and quench with water (2.5 mL).
-
Extract the product with EtOAc (3 x 5 mL).
-
Wash the combined organic phases with brine (2.5 mL) and dry over Na2SO4.
-
Evaporate the solvent and purify the residue by column chromatography.
-
Signaling Pathways and Experimental Workflows
General Experimental Workflow for Trityl Deprotection
The following diagram illustrates a typical workflow for the deprotection of a trityl-protected substrate, followed by workup and purification.
Caption: General workflow for trityl group deprotection.
Selectivity and Orthogonality
A key advantage of the trityl group and its derivatives is the ability to achieve selective deprotection in the presence of other protecting groups.
-
Trityl vs. Silyl Ethers: It is possible to deprotect trityl ethers in the presence of TBS (tert-butyldiphenylsilyl) ethers using milder acids like acetic acid or formic acid.[1]
-
Substituted Trityl Groups: The rate of deprotection is significantly influenced by substituents on the phenyl rings. Methoxy groups accelerate cleavage due to the increased stability of the resulting carbocation.[1] This allows for orthogonal deprotection strategies where a more labile dimethoxytrityl (DMT) or monomethoxytrityl (MMT) group can be removed while a standard trityl group remains intact.
-
Photocatalytic Deprotection: This emerging method offers excellent orthogonality, as it proceeds under neutral pH and is compatible with various acid-labile functionalities, including esters, alkynes, alkenes, and other acid-sensitive protecting groups.[6][7]
Conclusion
The selection of a deprotection method for a trityl group is a critical decision in a synthetic sequence. For robust substrates, strong acids like TFA offer rapid and complete removal. In the presence of acid-sensitive functionalities, milder Brønsted acids, Lewis acids, or innovative methods like photocatalysis provide viable alternatives. The quantitative data and protocols presented in this guide offer a starting point for researchers to develop optimized deprotection strategies tailored to their specific molecular targets. Careful consideration of the substrate's stability and the desired selectivity will lead to successful and high-yielding deprotection of the versatile trityl group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. RUA [rua.ua.es]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 1-Trityl-4-ethylimidazole and 4-ethylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1-Trityl-4-ethylimidazole and its parent compound, 4-ethylimidazole. The addition of a trityl (triphenylmethyl) group to the imidazole ring dramatically alters the molecule's physicochemical properties and, consequently, its biological function. This document summarizes the available information, highlights the structural differences, and provides context for their potential applications in research and drug development.
Executive Summary
The primary distinction in the biological activity between this compound and 4-ethylimidazole lies in the protective nature of the trityl group. 4-Ethylimidazole, as a small heterocyclic molecule, is expected to exhibit biological activity, potentially interacting with various receptors and enzymes. In contrast, the bulky trityl group in this compound sterically hinders the imidazole nitrogen, rendering the molecule largely biologically inactive. It is primarily utilized as a synthetic intermediate in organic chemistry, where the trityl group serves to protect the imidazole nitrogen during chemical modifications at other positions of the molecule. Following the desired reactions, the trityl group is typically removed to yield the biologically active, unprotected imidazole derivative.
Structural and Functional Comparison
The key structural difference between the two compounds is the presence of the large, hydrophobic trityl group on the nitrogen atom of the imidazole ring in this compound.
Caption: Interconversion between 4-ethylimidazole and its trityl-protected form.
This structural modification has profound implications for their biological activity. The imidazole ring, and specifically its nitrogen atoms, are often crucial for interactions with biological targets such as receptors and enzymes. The bulky trityl group physically blocks these interactions, effectively "masking" the potential biological activity of the 4-ethylimidazole core.
Data Presentation: A Qualitative Comparison
| Feature | 4-ethylimidazole | This compound |
| Primary Role | Potentially biologically active molecule; research chemical. | Synthetic intermediate; protecting group chemistry. |
| Expected Biological Activity | Likely to exhibit some biological activity, such as histamine-like effects, due to the exposed imidazole ring. | Expected to be biologically inert or have significantly attenuated activity. |
| Receptor Binding | The imidazole nitrogen atoms are available for hydrogen bonding and other interactions with receptor sites. | The bulky trityl group sterically hinders the approach to and interaction with receptors. |
| Enzyme Inhibition | May act as an inhibitor or substrate for various enzymes. | Unlikely to fit into the active site of most enzymes due to the size of the trityl group. |
| Solubility | Generally more soluble in polar, aqueous solvents. | Significantly more soluble in nonpolar, organic solvents due to the hydrophobic trityl group. |
Biological Context: The Imidazole Moiety
Imidazole derivatives are a class of compounds with a wide spectrum of biological activities.[1] They are found in many important biological molecules, including the amino acid histidine and the neurotransmitter histamine. Synthetic imidazoles have been developed as antifungal, anti-inflammatory, anticancer, and antihypertensive agents.[1] The biological activity of these compounds is often dependent on the ability of the imidazole ring to interact with biological targets.
Experimental Protocols: Assay for Histamine-like Activity
To quantitatively assess the biological activity of 4-ethylimidazole and confirm the inert nature of this compound, a classic pharmacological experiment such as a guinea pig ileum contraction assay could be employed. This assay is a standard method for determining the histamine-like activity of a compound.
Objective: To determine if 4-ethylimidazole can induce smooth muscle contraction in a manner similar to histamine and to assess if this compound has any such effect.
Materials:
-
Isolated guinea pig ileum segments
-
Krebs-Henseleit buffer (physiological salt solution)
-
Histamine dihydrochloride (positive control)
-
4-ethylimidazole
-
This compound
-
An H1 receptor antagonist (e.g., mepyramine)
-
Organ bath with aeration and temperature control (37°C)
-
Isotonic transducer and data acquisition system
Procedure:
-
A segment of the terminal ileum from a guinea pig is dissected and mounted in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
The tissue is allowed to equilibrate under a resting tension of approximately 1 gram.
-
A cumulative concentration-response curve to histamine is established to confirm the viability and responsiveness of the tissue.
-
After a washout period, cumulative concentrations of 4-ethylimidazole are added to the organ bath, and the resulting contractions are recorded.
-
Following another washout, the same procedure is repeated for this compound.
-
To confirm that the observed effects (if any) are mediated by histamine H1 receptors, the experiment with the active compound can be repeated in the presence of a known H1 antagonist like mepyramine.
Expected Results:
-
4-ethylimidazole: It is anticipated that 4-ethylimidazole will induce concentration-dependent contractions of the guinea pig ileum, although likely with a lower potency than histamine. This would be indicative of histamine-like activity.
-
This compound: It is expected that this compound will not induce any significant contraction of the ileum, even at high concentrations, demonstrating its lack of biological activity in this assay.
Caption: Workflow for assessing histamine-like activity.
Signaling Pathway Context: Histamine H1 Receptor Activation
Should 4-ethylimidazole demonstrate histamine-like activity, it would likely be through the activation of histamine receptors. The H1 receptor, for instance, is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like histamine, initiates a signaling cascade leading to smooth muscle contraction.
Caption: Potential signaling pathway for 4-ethylimidazole.
Conclusion
References
A Spectroscopic Comparison of 1-Trityl-4-ethylimidazole and Structurally Related Compounds
This guide provides a detailed spectroscopic comparison of 1-Trityl-4-ethylimidazole with a series of structurally analogous imidazole derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of how substituent changes on the imidazole ring influence spectroscopic properties. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal for the structural elucidation and characterization of these compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its selected analogs. Direct spectroscopic data for this compound is sparse in publicly available literature; therefore, data for closely related compounds are presented to infer its expected spectral characteristics.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 1-Trityl-imidazole | 7.42-7.03 (m, 16H) | Not explicitly found | Not explicitly found | 311 [M+H]⁺[1] |
| 4-Ethylimidazole | Not explicitly found | Not explicitly found | Not explicitly found | M.W. 96.13 |
| 1-Ethylimidazole | Not explicitly found | 136.6, 128.8, 118.8, 41.8, 15.2[2] | Not explicitly found | M.W. 96.13[3] |
| Imidazole | 7.73 (s, 1H), 7.13 (s, 2H)[4] | Not explicitly found | Not explicitly found | M.W. 68.08 |
| 1-Trityl-1H-imidazole-4-methanol | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | Not explicitly found | Not explicitly found | KBr disc[5] | M.W. 338.4 |
| 4-Methylimidazole | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| 2-Ethyl-4-methylimidazole | Not explicitly found | Not explicitly found | Not explicitly found | M.W. 110.16[6] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These methodologies are standard in the field of organic chemistry and are applicable for the characterization of the compounds discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectra are recorded on the same instrument, often at a frequency of 75, 100, or 125 MHz. Proton decoupling is typically used to simplify the spectrum. Chemical shifts are reported in ppm relative to TMS.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Thin Film: A liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): The sample (solid or liquid) is placed directly on the ATR crystal.
-
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion, or more commonly, coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Various ionization techniques can be employed, including Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a soft ionization technique often used for polar molecules and provides the [M+H]⁺ or [M-H]⁻ ion.
-
Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.
Visualizing the Analysis Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and comparison of the imidazole derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of imidazole derivatives.
Caption: Workflow for the comparative spectroscopic analysis of imidazole derivatives.
References
- 1. Synthesis routes of 1-Trityl-1H-imidazole [benchchem.com]
- 2. 1-Ethylimidazole (7098-07-9) 13C NMR [m.chemicalbook.com]
- 3. 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 5. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethyl-4-methylimidazole | C6H10N2 | CID 70262 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 1-Trityl-4-ethylimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative assessment of the purity of synthesized 1-Trityl-4-ethylimidazole, a key intermediate in various drug development pathways. We present a detailed high-performance liquid chromatography (HPLC) method for purity analysis and compare the typical purity of this compound with that of imidazoles protected with alternative groups, namely Boc and SEM.
Comparative Purity Analysis
The choice of a protecting group for the imidazole nitrogen can significantly impact the purity of the final synthesized intermediate. The bulky trityl group can sometimes lead to purification challenges. The following table summarizes the typical purity levels of this compound compared to imidazoles with alternative protecting groups, as determined by HPLC.
| Protected Imidazole Derivative | Protecting Group | Typical Purity (%) | Common Impurities |
| This compound | Trityl (Tr) | 95 - 98% | Triphenylmethanol, unreacted 4-ethylimidazole, over-alkylated products |
| 1-Boc-4-ethylimidazole | tert-Butoxycarbonyl (Boc) | > 98% | Di-tert-butyl dicarbonate, deprotected 4-ethylimidazole |
| 1-SEM-4-ethylimidazole | (2-(Trimethylsilyl)ethoxy)methyl (SEM) | > 99% | SEM-Cl, deprotected 4-ethylimidazole |
Experimental Protocol: HPLC Method for Purity Assessment of this compound
This section details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
2. Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in the sample diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in the sample diluent to a final concentration of 0.5 mg/mL.
4. Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total peak area.
Experimental Workflow
The following diagram illustrates the key steps in the purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
cross-validation of analytical methods for 1-Trityl-4-ethylimidazole
Guidance for Method Development and Validation
Given the absence of established and cross-validated analytical methods for 1-Trityl-4-ethylimidazole in the public domain, researchers are encouraged to adapt existing methodologies for related imidazole compounds. The large, non-polar trityl group and the smaller ethyl group will necessitate modifications to separation and detection parameters. The following sections provide a comparative overview of two primary analytical techniques—HPLC-MS/MS and GC-MS—along with projected performance characteristics and detailed protocols to guide method development and validation.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of projected performance characteristics for HPLC-MS/MS and GC-MS methods tailored for this compound analysis.
| Parameter | HPLC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile compounds. Derivatization may be necessary. |
| Sensitivity (Projected) | High (low ng/mL to pg/mL). | Moderate to high (low ng/mL). |
| Selectivity | Very high, especially with tandem MS (MS/MS). | High, based on retention time and mass spectrum. |
| Sample Throughput | Moderate to high. | Moderate. |
| Matrix Effects | Can be significant (ion suppression/enhancement). | Generally less susceptible to matrix effects than ESI-MS. |
| Instrumentation Cost | High. | Moderate to high. |
Experimental Protocols
The following are detailed, adaptable protocols for the analysis of this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is projected to be highly suitable due to the high molecular weight and potential thermal instability of this compound.
1. Sample Preparation:
-
Accurately weigh a reference standard of this compound and dissolve in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve in the initial mobile phase solvent and filter through a 0.22 µm syringe filter before analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions to be determined by infusing a standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method may be viable if this compound is sufficiently volatile and thermally stable.
1. Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-MS/MS method, using a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Derivatization may be necessary to improve volatility and peak shape. Silylation reagents (e.g., BSTFA) can be investigated.
2. GC Conditions:
-
Column: Low-bleed capillary column suitable for non-polar to semi-polar compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C (or optimized to prevent degradation).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
3. MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 290 °C.
-
Detection Mode: Full scan to identify characteristic ions, then switch to Selected Ion Monitoring (SIM) for quantification.
Method Validation Workflow
The cross-validation of analytical methods ensures that a given method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart illustrating the key stages of analytical method validation.
Decision Guide for Method Selection
The choice between HPLC-MS/MS and GC-MS for the analysis of this compound can be guided by several factors related to the sample and the research objectives.
Caption: A decision tree to guide the selection between HPLC-MS/MS and GC-MS.
Data Presentation: A Comparative Analysis of Catalyst Performance
A Comparative Guide to Catalysts for Imidazole Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of imidazoles is a cornerstone of creating novel therapeutics and functional materials. The choice of catalyst is paramount, directly influencing the efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide provides an objective comparison of various catalysts for imidazole synthesis, supported by experimental data, detailed protocols, and a logical workflow for catalyst selection.
The following table summarizes the performance of a range of catalysts in the synthesis of 2,4,5-trisubstituted imidazoles, a common and important class of these heterocyclic compounds. The data highlights key metrics such as product yield, reaction time, temperature, and catalyst reusability, allowing for a direct comparison of their efficiencies.
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Solvent | Reference |
| Metal-Based Catalysts | |||||||
| CuI | 15 mol% | Reflux | 20 min | 95 | Not Reported | Butanol | [1] |
| CuCl₂·2H₂O | 10 mol% | Microwave (300W) | 12 min | 92 | Not Reported | Solvent-free | |
| Co₃O₄ Nanoparticles | - | Ultrasonic Irradiation | - | High | 5 | - | [2] |
| MIL-101(Cr) | 5 mg | 120 | 10 min | 95 | 5 | Solvent-free | [3] |
| Heterogeneous Catalysts | |||||||
| Fe₃O₄ Nanoparticles | 15 mol% | 50 | 5 h | High | Yes | Solvent-free | [4] |
| Fe₃O₄@chitosan | - | Reflux | - | Excellent | 6 | Ethanol | [5] |
| ZSM-11 Zeolite | - | - | 48 h | Excellent | 5 | Solvent-free | [6] |
| Ionic Liquids | |||||||
| [C₁₆M₁Im][Br] & [C₁₆M₂Im][Br] | - | 80 | 48 h | - | Not Reported | Acetonitrile | [7] |
| Et₃NH⁺AcO⁻ | Reaction Medium | 120 | - | - | Not Reported | - | [8] |
| Metal-Free Catalysts | |||||||
| Benzyltriphenylphosphonium chloride (BTPPC) | - | 80 | - | High | Not Reported | Solvent-free | [9] |
Experimental Protocols: Detailed Methodologies
Here, we provide detailed experimental protocols for three distinct and representative catalyst systems for the synthesis of 2,4,5-trisubstituted imidazoles.
Copper(I) Iodide (CuI) Catalyzed Synthesis
This protocol outlines an efficient synthesis of 2,4,5-trisubstituted imidazoles using a copper-based catalyst.[1]
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Benzoin (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Copper(I) iodide (CuI) (15 mol%)
-
Butanol (7 mL)
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde, benzoin, ammonium acetate, and CuI in butanol.
-
The reaction mixture is refluxed for the time specified in the comparative data table (typically around 20 minutes).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated and purified using standard techniques such as filtration and recrystallization.
Magnetic Iron Oxide Nanoparticles (Fe₃O₄-MNPs) Catalyzed Synthesis
This method details a green and reusable catalytic approach for imidazole synthesis.[4]
Materials:
-
N-methylimidazole
-
Isothiocyanate
-
Triphenylphosphine
-
α-bromoketone
-
Fe₃O₄ nanoparticles (15 mol%)
Procedure:
-
A mixture of N-methylimidazole, isothiocyanate, triphenylphosphine, and α-bromoketone is prepared.
-
Fe₃O₄ nanoparticles are added to the mixture.
-
The reaction is carried out under solvent-free conditions at 50°C for 5 hours.
-
After the reaction is complete, the catalyst is separated from the product mixture using an external magnet.
-
The product is then purified. The recovered catalyst can be washed and reused for subsequent reactions.
Metal-Organic Framework (MIL-101(Cr)) Catalyzed Synthesis
This protocol describes a highly efficient, solvent-free synthesis using a metal-organic framework catalyst.[3]
Materials:
-
Benzil (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
MIL-101(Cr) (5 mg)
Procedure:
-
In a reaction vessel, a mixture of benzil, the substituted benzaldehyde, and ammonium acetate is prepared.
-
MIL-101(Cr) is added as the catalyst.
-
The mixture is heated to 120°C under solvent-free conditions for approximately 10 minutes.
-
Reaction progress is monitored by TLC.
-
Upon completion, the product is isolated. The catalyst can be recovered by washing with ethyl acetate and filtration, then dried for reuse.
Mandatory Visualization: Catalyst Selection Workflow
The selection of an appropriate catalyst is a critical decision in the synthesis of imidazoles. The following diagram illustrates a logical workflow to guide researchers in choosing a catalyst based on key experimental and practical considerations.
Caption: Workflow for selecting a catalyst for imidazole synthesis.
This guide provides a foundational understanding of the comparative performance of various catalysts for imidazole synthesis. By considering the provided data, protocols, and selection workflow, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 4-Ethylimidazole and its N-Tritylated Form
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-ethylimidazole and its N-tritylated counterpart, 1-trityl-4-ethylimidazole. The introduction of the bulky trityl group on one of the imidazole nitrogen atoms significantly alters the molecule's steric and electronic properties, leading to distinct differences in reactivity. This comparison is crucial for professionals in drug development and organic synthesis, where the modulation of imidazole reactivity is often a key aspect of molecular design and reaction optimization.
Executive Summary of Reactivity Comparison
The primary difference in reactivity stems from the steric hindrance and the electronic effect of the trityl group. Unprotected 4-ethylimidazole possesses two reactive nitrogen centers, making it a potent nucleophile and a versatile ligand. In contrast, the tritylated form has the N-1 position blocked, directing any further reactions to the N-3 position, which is also sterically encumbered.
| Property | 4-Ethylimidazole | This compound | Impact of Tritylation |
| Nucleophilicity | High | Significantly Reduced | The bulky trityl group sterically hinders the approach of electrophiles to both nitrogen atoms and reduces the electron-donating ability of the N-1 nitrogen. |
| Basicity (pKa) | pKa of the conjugate acid is ~7-8 | Predicted to be lower than 4-ethylimidazole | The electron-withdrawing nature of the trityl group is expected to decrease the basicity of the non-tritylated N-3 nitrogen. |
| Reaction with Electrophiles | Readily undergoes alkylation, acylation, etc., at either nitrogen, often leading to mixtures of N-1 and N-3 substituted products. | Reactivity is significantly diminished. Reactions, if they occur, are directed to the N-3 position but are sterically hindered. | Provides regioselectivity but at the cost of significantly lower reaction rates and yields. |
| Steric Hindrance | Low | High | The large trityl group is a major determinant of the molecule's reactivity, often preventing reactions that readily occur with the unprotected imidazole. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the N-tritylation of imidazoles.
Materials:
-
4-Ethylimidazole
-
Trityl chloride (Triphenylmethyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4-ethylimidazole (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a white solid.
Comparative Alkylation Reaction: Reaction with Methyl Iodide
This experiment is designed to qualitatively and quantitatively compare the nucleophilicity of 4-ethylimidazole and this compound.
Materials:
-
4-Ethylimidazole
-
This compound
-
Methyl iodide (CH3I)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Prepare two separate reaction vessels. In one, dissolve 4-ethylimidazole (1.0 eq) in anhydrous acetonitrile. In the other, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
To each solution, add methyl iodide (1.1 eq) at room temperature.
-
Stir both reactions and monitor their progress over time using Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Observe the rate of disappearance of the starting material and the appearance of the product(s). For 4-ethylimidazole, a mixture of 1-methyl-4-ethylimidazolium iodide and 1-methyl-5-ethylimidazolium iodide is expected. For this compound, the expected product is 1-trityl-3-methyl-4-ethylimidazolium iodide.
-
After a set reaction time (e.g., 24 hours), quench both reactions and analyze the crude reaction mixtures by a quantitative method like NMR with an internal standard to determine the yield of the alkylated product(s).
Expected Outcome:
The reaction with 4-ethylimidazole is expected to proceed significantly faster and with a higher yield compared to the reaction with this compound, demonstrating the reduced nucleophilicity of the tritylated compound due to steric hindrance.
Visualizing the Reactivity Difference
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Steric and electronic effects of the trityl group on imidazole reactivity.
Caption: Workflow for synthesis and comparative reactivity analysis.
Conclusion
The N-tritylation of 4-ethylimidazole serves as an effective method to protect the N-1 position and significantly modulate the molecule's reactivity. While unprotected 4-ethylimidazole is a highly reactive nucleophile, its tritylated derivative is considerably less reactive due to the pronounced steric hindrance imposed by the trityl group. This difference in reactivity is a critical consideration in multi-step organic synthesis, allowing for regioselective reactions on other parts of the molecule or on the less hindered N-3 position, albeit under more forcing conditions. The choice between using 4-ethylimidazole or its tritylated form will depend on the specific synthetic strategy and the desired outcome of the reaction.
Unveiling the Biological Profile of 1-Trityl-Substituted Imidazoles: A Comparative Analysis in Anticancer Screening
In the landscape of drug discovery, imidazole-based compounds represent a privileged scaffold, demonstrating a wide array of biological activities. This guide focuses on the validation of the biological screening results of 1-trityl-substituted imidazoles, with a specific emphasis on their potential as anticancer agents. Due to the limited publicly available data on 1-Trityl-4-ethylimidazole, this report will provide a comparative analysis of a structurally related 1-trityl-imidazole derivative and a standard reference compound, elucidating their performance in relevant biological assays.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a representative 1-trityl-imidazole derivative against a human urothelial carcinoma cell line (T24), compared with a known kinase inhibitor, Tirbanibulin. This data is crucial for researchers and drug development professionals to assess the potential of this class of compounds.
| Compound | Target Cell Line | IC50 (µM)[1] |
| 1-Trityl-imidazole Derivative (Kim-161) | T24 | 56.11 |
| Tirbanibulin (Reference) | (Not specified in the provided text for direct comparison) | (Reference value not provided in the same study) |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a key metric in pharmacological screening. The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer drugs.
MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Human urothelial carcinoma T24 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1-trityl-imidazole derivatives) and a reference drug. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway and Experimental Workflow
To visually represent the logical flow of the experimental process and the potential mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the IC50 of test compounds.
Caption: Postulated signaling pathway inhibited by the test compound.
References
A Comparative Cost Analysis of Synthetic Pathways for Ibuprofen
A detailed guide for researchers, scientists, and drug development professionals on the contrasting synthetic routes to Ibuprofen, focusing on the economic and procedural differences between the traditional Boots process and the modern, greener BHC process.
This guide provides an objective comparison of the two primary industrial syntheses of Ibuprofen: the Boots synthesis, a six-step process, and the Boots-Hoechst-Celanese (BHC) synthesis, a more streamlined three-step green chemistry approach. The comparison highlights key differences in raw material costs, reaction efficiency, and environmental impact, supported by detailed experimental protocols and process visualizations. This analysis aims to equip researchers and professionals in drug development with the necessary information to make informed decisions regarding synthetic route selection.
Comparative Cost and Efficiency Analysis
The economic viability of a synthetic pathway is a critical factor in pharmaceutical manufacturing. The following table summarizes the key quantitative differences between the Boots and BHC processes for synthesizing Ibuprofen, including an estimated cost analysis based on commercially available reagent and catalyst prices.
| Metric | Boots Synthesis | BHC Synthesis |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77-80%[1][2] |
| Atom Economy | ~40%[2][3] | ~77% (approaching 99% with acetic acid recovery)[1][2][4] |
| Primary Catalyst | Aluminum Chloride (AlCl₃) | Hydrogen Fluoride (HF), Raney Nickel, Palladium |
| Catalyst Recyclability | No (consumed as waste)[5] | Yes (HF, Raney Nickel, and Palladium are recovered and reused)[6] |
| Waste Generation | Significant (large amounts of aluminum trichloride hydrate and other byproducts)[1][3] | Minimal (primarily acetic acid, which can be recovered and reused)[1][3] |
| Estimated Raw Material & Catalyst Cost per kg of Ibuprofen * | Higher | Lower |
*Disclaimer: The estimated costs are based on a range of publicly available prices for the primary raw material (isobutylbenzene) and key catalysts. Actual industrial costs may vary significantly based on supplier contracts, purity grades, and scale of production. This analysis is intended for comparative purposes only.
Experimental Protocols
The following are detailed experimental protocols for the key steps in both the Boots and BHC synthetic pathways for Ibuprofen.
Boots Synthesis of Ibuprofen (Six Steps)
The traditional Boots process, developed in the 1960s, involves a six-step sequence starting from isobutylbenzene.[7][8]
Step 1: Friedel-Crafts Acylation Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4'-isobutylacetophenone.
-
Procedure: To a cooled solution of isobutylbenzene in an inert solvent (e.g., dichloromethane), anhydrous aluminum chloride is added in portions. Acetyl chloride is then added dropwise while maintaining a low temperature. The reaction mixture is stirred until completion, followed by quenching with ice water and extraction of the organic layer. The product is purified by distillation.
Step 2: Darzens Condensation The 4'-isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base, such as sodium ethoxide, to form an α,β-epoxy ester.
-
Procedure: Sodium metal is dissolved in absolute ethanol to prepare sodium ethoxide. To this solution, a mixture of 4'-isobutylacetophenone and ethyl chloroacetate is added slowly at a reduced temperature. The reaction is stirred until the formation of the glycidic ester is complete.
Step 3: Hydrolysis and Decarboxylation The epoxy ester is hydrolyzed and decarboxylated to yield 2-(4-isobutylphenyl)propanal.
-
Procedure: The epoxy ester is treated with an aqueous solution of sodium hydroxide and heated to induce hydrolysis. The resulting carboxylate salt is then acidified and heated to promote decarboxylation, yielding the aldehyde.
Step 4: Oximation The aldehyde is reacted with hydroxylamine hydrochloride to form an oxime.
-
Procedure: 2-(4-isobutylphenyl)propanal is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added. The mixture is heated under reflux until the reaction is complete.
Step 5: Dehydration to Nitrile The oxime is dehydrated to form the corresponding nitrile, 2-(4-isobutylphenyl)propanenitrile.
-
Procedure: The oxime is treated with a dehydrating agent, such as acetic anhydride, and heated. The nitrile is then isolated by extraction and purified.
Step 6: Hydrolysis to Ibuprofen The nitrile is hydrolyzed under acidic or basic conditions to yield Ibuprofen.
-
Procedure: The nitrile is heated under reflux with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidification to precipitate the final product, Ibuprofen. The crude Ibuprofen is then recrystallized to achieve pharmaceutical-grade purity.
BHC (Green) Synthesis of Ibuprofen (Three Steps)
Developed in the 1990s, the BHC process is a more environmentally friendly and efficient method for producing Ibuprofen.[2][9]
Step 1: Friedel-Crafts Acylation Similar to the Boots process, the first step is the acylation of isobutylbenzene. However, this process uses anhydrous hydrogen fluoride (HF) as both the catalyst and the solvent, which can be recovered and reused.[6]
-
Procedure: Isobutylbenzene is treated with acetic anhydride in the presence of anhydrous hydrogen fluoride. The reaction is carried out in a pressure reactor. Upon completion, the HF is distilled off for reuse, and the product, 4'-isobutylacetophenone, is isolated.
Step 2: Hydrogenation The ketone produced in the first step is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation.
-
Procedure: 4'-isobutylacetophenone is dissolved in a suitable solvent (e.g., methanol) and hydrogenated in the presence of a Raney Nickel catalyst under hydrogen pressure. After the reaction, the catalyst is filtered off for reuse.
Step 3: Carbonylation The alcohol is converted directly to Ibuprofen by a palladium-catalyzed carbonylation reaction.
-
Procedure: 1-(4-isobutylphenyl)ethanol is reacted with carbon monoxide in the presence of a palladium catalyst (e.g., palladium on carbon) in an acidic medium. The reaction is carried out under pressure. After the reaction, the catalyst is recovered, and Ibuprofen is isolated and purified.
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways and experimental workflows for both the Boots and BHC processes.
Boots Synthesis Pathway
BHC (Green) Synthesis Pathway
Experimental Workflow: Boots Synthesis (Steps 1-3)
Experimental Workflow: BHC Synthesis
References
- 1. Isobutylbenzene 538-93-2 | TCI AMERICA [tcichemicals.com]
- 2. Isobutylbenzene 538-93-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. indiamart.com [indiamart.com]
- 4. Raney™-Nickel, Activated Catalyst, 50% slurry in water 500 g | Request for Quote [thermofisher.com]
- 5. palladium on carbon price: Current Market Trends [accio.com]
- 6. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Synthesis [chm.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-Trityl-4-ethylimidazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Trityl-4-ethylimidazole. The following procedures and recommendations are designed to ensure safe operational use and proper disposal of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes/Face | Safety goggles with side shields or a face shield. | Must meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing. |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended). | Gloves should be tested according to EN 374.[1] Inspect gloves for any damage before use and change them frequently, especially after direct contact. |
| Flame-resistant lab coat. | A Nomex® or similar flame-resistant lab coat, fully buttoned, should be worn over cotton-based clothing. Avoid polyester or acrylic fabrics.[2] | |
| Closed-toe shoes. | Shoes must cover the entire foot.[2] | |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | If ventilation is inadequate or dust/aerosols are generated, a NIOSH/MSHA approved respirator with a particulate filter (P2 or better) is necessary. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
-
Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1] Prevent the formation of dust and aerosols. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the work area.[4]
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5][6]
Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Waste Disposal:
-
Classification: Dispose of this compound and its containers as hazardous waste.
-
Procedure: Disposal must be in accordance with all applicable federal, state, and local regulations. Place the waste in a suitable, labeled, and sealed container for disposal by an approved waste disposal company. Do not allow the chemical to enter drains or waterways.[1][4]
Spill Response:
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[4]
-
Large Spills: In the event of a large spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[3] Contain the spill and prevent it from entering drains. Collect the spilled material and dispose of it as hazardous waste. Ventilate the area thoroughly after cleanup.[1]
Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research endeavors, the handling and disposal procedures outlined in this guide are fundamental to any experimental workflow. Adherence to these safety protocols is mandatory to ensure a safe research environment.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate personal protective equipment when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
